2-Bromo-1-methyl-1H-imidazole
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-bromo-1-methylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN2/c1-7-3-2-6-4(7)5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BANOTGHIHYMTDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378317 | |
| Record name | 2-Bromo-1-methyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16681-59-7 | |
| Record name | 2-Bromo-1-methyl-1H-imidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16681-59-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-1-methyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-1-methyl-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Bromo-1-methyl-1H-imidazole chemical properties
An In-depth Technical Guide to the Chemical Properties of 2-Bromo-1-methyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis and pharmaceutical research. Its unique structure, characterized by a bromine substituent on the imidazole ring, imparts enhanced reactivity, making it a valuable intermediate for creating a variety of more complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and safety considerations, intended for professionals in research and drug development.
Core Chemical Properties
This compound is typically a clear, colorless to pale yellow liquid, though it can also be found as an off-white or white solid.[1][2][3] It is stable under standard laboratory conditions and should be stored in an inert atmosphere, preferably in a freezer under -20°C.[1][2]
Physicochemical Data
The quantitative properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₅BrN₂ | [4][5] |
| Molecular Weight | 161.00 g/mol | [4][5] |
| CAS Number | 16681-59-7 | [1][4][5] |
| Appearance | Clear colorless to pale yellow liquid or off-white solid | [2][3] |
| Boiling Point | 172 °C (lit.) | [1][5] |
| Density | 1.649 g/mL at 25 °C (lit.) | [1][5] |
| Refractive Index (n20/D) | 1.5440 (lit.) | [1][5] |
| pKa | 3.83 ± 0.25 (Predicted) | [2] |
| Flash Point | > 110 °C (> 230 °F) - closed cup | [5] |
Spectroscopic Data
Spectroscopic data are crucial for the structural confirmation of this compound. While raw spectral data is not provided here, ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data are available through various chemical suppliers and databases.[6][7]
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the bromination of 1-methylimidazole.[1]
Materials:
-
1-methylimidazole (1 mmol, 82.1 mg)
-
Carbon tetrabromide (1.1 mmol, 364.8 mg)
-
Sodium tert-butoxide (4.0 mmol, 384.4 mg)
-
N,N-dimethylformamide (DMF) (5 mL)
-
Dichloromethane (DCM)
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
To a 10 mL round-bottom flask, add 1-methylimidazole and carbon tetrabromide.
-
Add 5 mL of N,N-dimethylformamide, followed by the addition of sodium tert-butoxide.
-
Stir the reaction mixture at room temperature for 3 hours.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water.
-
Extract the aqueous mixture with dichloromethane.
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Remove the dichloromethane solvent using a rotary evaporator to yield the crude product.[1]
Purification
The crude product from the synthesis is purified using column chromatography.[1]
Materials:
-
Crude this compound
-
Silica gel
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
Prepare a silica gel column using a slurry of silica gel in petroleum ether.
-
Load the crude product onto the column.
-
Elute the column with a mixed solvent system of petroleum ether and ethyl acetate (v/v = 10:1).
-
Collect the fractions containing the purified product.
-
Combine the pure fractions and remove the solvent by rotary evaporation to obtain pure this compound as a reddish-brown liquid.[1]
Reactivity and Applications
The bromine atom at the 2-position makes the compound susceptible to nucleophilic substitution and a key substrate for cross-coupling reactions.[8]
C-N Coupling Reactions
This compound is utilized in C-N coupling reactions. For example, it reacts with p-anisidine to synthesize N-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine.[1][5] This type of reaction is fundamental in the synthesis of various pharmaceutical agents.[8]
Synthesis of Bioactive Ligands
This compound is also a precursor for creating complex ligands for metal complexes. It is used in the synthesis of 1,2-bis[2-methyl-5-(1-methyl-1H-imidazol-2-yl)-3-thienyl]-cyclopentene. This ligand can form a bimetallic platinum(II) complex that has demonstrated potent cytotoxic activity, highlighting its potential in the development of anticancer therapeutics.[1][5]
Safety and Handling
This compound is classified as a hazardous substance and must be handled with appropriate safety precautions.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage).[4][5]
-
Precautionary Measures: Use in a well-ventilated area, wear protective gloves, safety goggles, and a lab coat. Avoid ingestion, inhalation, and contact with skin and eyes.[5]
-
Personal Protective Equipment (PPE): Recommended PPE includes an N95 dust mask, eye shields, and gloves.[5]
Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information before handling this chemical.
References
- 1. This compound | 16681-59-7 [chemicalbook.com]
- 2. This compound CAS#: 16681-59-7 [m.chemicalbook.com]
- 3. CAS 16681-59-7|this compound [rlavie.com]
- 4. This compound | C4H5BrN2 | CID 2773262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound 95 16681-59-7 [sigmaaldrich.com]
- 6. This compound(16681-59-7) 1H NMR spectrum [chemicalbook.com]
- 7. 16681-59-7 | this compound | Bromides | Ambeed.com [ambeed.com]
- 8. innospk.com [innospk.com]
An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-1-methyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-1-methyl-1H-imidazole is a key heterocyclic building block utilized extensively in organic synthesis and pharmaceutical development. Its distinct chemical structure, featuring a reactive bromine atom on the imidazole ring, makes it a valuable precursor for the synthesis of more complex molecules, particularly in the creation of novel drug candidates. This document provides a comprehensive overview of its core physicochemical properties, supported by experimental protocols and graphical representations of its synthetic workflow and property relationships. All quantitative data is presented in structured tables for clarity and ease of comparison.
Core Physicochemical Properties
This compound is a compound whose physical state at room temperature is reported inconsistently across suppliers, described as both a solid and a clear colorless to pale yellow liquid.[1][2] This discrepancy may arise from the presence of impurities or the specific crystalline form. It is crucial for researchers to verify the physical state of their specific batch. The compound is stored under inert atmosphere and preferably in a freezer at temperatures under -20°C to ensure stability.[1]
The key quantitative physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₄H₅BrN₂ | |
| Molecular Weight | 161.00 g/mol | |
| Boiling Point | 172 °C (lit.) | |
| Density | 1.649 g/mL at 25 °C (lit.) | |
| Refractive Index (n20/D) | 1.5440 (lit.) | |
| pKa | 3.83 ± 0.25 (Predicted) | [1] |
| Flash Point | > 110 °C (>230.0 °F) - closed cup |
Chemical Identifiers and Representations
Accurate identification is critical in chemical research and procurement. The following table lists the key identifiers for this compound.
| Identifier | Value | Source |
| CAS Number | 16681-59-7 | |
| InChI | 1S/C4H5BrN2/c1-7-3-2-6-4(7)5/h2-3H,1H3 | |
| InChIKey | BANOTGHIHYMTDL-UHFFFAOYSA-N | |
| SMILES | Cn1ccnc1Br | |
| PubChem CID | 2773262 |
Reactivity and Applications
This compound serves as a versatile intermediate in organic synthesis, primarily due to the reactivity of the C-Br bond which allows for various coupling reactions.
Key Applications:
-
Pharmaceutical Synthesis: It is a precursor for numerous bioactive compounds and is used in the development of novel drug molecules, including potential anti-infective and anti-cancer agents.
-
Cross-Coupling Reactions: It is instrumental in C-N coupling reactions. For instance, it reacts with p-anisidine to form N-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine.
-
Ligand Synthesis: It is used to synthesize complex ligands, such as 1,2-bis[2-methyl-5-(1-methyl-1H-imidazol-2-yl)-3-thienyl]-cyclopentene. This ligand can form bimetallic platinum(II) complexes that exhibit potent cytotoxic activity.
Experimental Protocols
Synthesis of this compound
A common laboratory-scale synthesis involves the bromination of 1-methylimidazole.
Procedure:
-
To a 10 mL round-bottom flask, add 1-methylimidazole (1 mmol, 82.1 mg) and carbon tetrabromide (1.1 mmol, 364.8 mg).
-
Add 5 mL of N,N-dimethylformamide (DMF) and sodium tert-butoxide (4.0 mmol, 384.4 mg).
-
Stir the reaction at room temperature for 3 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with dichloromethane.
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Remove the dichloromethane via rotary evaporation to yield the crude product.
-
Purify the crude product by silica gel column chromatography using a 10:1 mixture of petroleum ether and ethyl acetate as the eluent to obtain pure this compound.
Determination of Physicochemical Properties
The following are generalized protocols for determining the key physical properties.
a) Boiling Point Determination (Thiele Tube Method) [3]
-
Place a few milliliters of the liquid sample into a small test tube.
-
Invert a capillary tube (sealed at one end) and place it into the test tube with the open end submerged in the liquid.
-
Attach the test tube to a thermometer and place the assembly in a Thiele tube containing heating oil.[3]
-
Heat the arm of the Thiele tube gently and continuously.[3]
-
Observe the capillary tube. When a rapid and continuous stream of bubbles emerges, stop heating.[4]
-
Allow the apparatus to cool. The temperature at which the liquid begins to enter the capillary tube is the boiling point.[4][5] Record this temperature.
b) Melting Point Determination (Capillary Method) Note: This protocol is applicable if the sample is a solid.
-
Ensure the solid sample is dry and finely powdered.
-
Pack a small amount of the sample into a glass capillary tube to a height of 1-2 mm.[6]
-
Place the capillary tube into a melting point apparatus alongside a thermometer.
-
Heat the apparatus slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point.[7]
-
Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.
c) Refractive Index Determination (Abbe Refractometer) [8]
-
Calibrate the Abbe refractometer using a standard sample with a known refractive index, such as distilled water.
-
Place 2-3 drops of the liquid sample onto the surface of the lower prism and close the prism box.[8]
-
Adjust the mirror to allow light to pass through the sample.
-
Rotate the prism assembly until the boundary between the light and dark regions appears in the eyepiece.
-
If necessary, adjust the compensator to sharpen the boundary line and eliminate any color distortion.[8]
-
Align the sharp boundary line precisely with the center of the crosshairs in the eyepiece.
-
Read the refractive index value directly from the instrument's scale.[8] Ensure the temperature is controlled and recorded, as the refractive index is temperature-dependent.
References
- 1. pennwest.edu [pennwest.edu]
- 2. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 5. scribd.com [scribd.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. davjalandhar.com [davjalandhar.com]
An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromo-1-methyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of 2-bromo-1-methyl-1H-imidazole, a key heterocyclic building block in medicinal chemistry and materials science. This document details established experimental protocols, presents physicochemical and spectroscopic data in a structured format, and visualizes the synthetic workflow for clarity.
Introduction
This compound (CAS No: 16681-59-7) is a halogenated heterocyclic compound.[1] Its structure, featuring a reactive bromine atom at the C2 position of the imidazole ring, makes it a valuable intermediate for introducing the 1-methyl-imidazol-2-yl moiety into larger molecules through various cross-coupling reactions. This versatility has led to its use in the synthesis of pharmacologically active compounds, including potential cytotoxic agents and ligands for transition metal catalysts.[2][3]
Synthesis of this compound
The most common and direct synthesis of this compound involves the bromination of 1-methylimidazole. Several brominating agents can be employed, with carbon tetrabromide in the presence of a strong base being a documented method. An alternative approach involves a Sandmeyer-type reaction from 2-mercapto-1-methyl-imidazoline.[4] This guide focuses on the former method, which is accessible and widely cited.
Reaction Scheme:
1-Methylimidazole is treated with carbon tetrabromide and sodium tert-butoxide in N,N-dimethylformamide (DMF) to yield the desired this compound.
Table 1: Synthesis Reaction Components and Conditions
| Component | Role | Typical Molar Equiv. | Notes |
| 1-Methylimidazole | Starting Material | 1.0 | The substrate to be brominated. |
| Carbon Tetrabromide (CBr₄) | Brominating Agent | 1.1 | Source of electrophilic bromine. |
| Sodium tert-butoxide (NaOtBu) | Base | 4.0 | Facilitates the reaction. |
| N,N-Dimethylformamide (DMF) | Solvent | - | A polar aprotic solvent. |
| Temperature | Reaction Condition | Room Temperature | Mild reaction conditions. |
| Reaction Time | Reaction Condition | ~3 hours | Monitored by Thin Layer Chromatography (TLC). |
Experimental Protocol: Synthesis and Purification
This section provides a detailed methodology for the synthesis and subsequent purification of this compound.[2]
Materials:
-
1-methylimidazole
-
Carbon tetrabromide (CBr₄)
-
Sodium tert-butoxide (NaOtBu)
-
N,N-dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Water (H₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
10 mL Round bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a 10 mL round bottom flask, add 1-methylimidazole (1 mmol, 82.1 mg) and carbon tetrabromide (1.1 mmol, 364.8 mg).
-
Solvent and Base Addition: Add 5 mL of N,N-dimethylformamide (DMF) to the flask, followed by the addition of sodium tert-butoxide (4.0 mmol, 384.4 mg).
-
Reaction: Stir the reaction mixture at room temperature for approximately 3 hours. Monitor the progress of the reaction periodically using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing water.
-
Extraction: Extract the aqueous mixture with dichloromethane.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be further purified by column chromatography on silica gel if necessary.
Diagram 1: Synthesis and Purification Workflow
References
Spectroscopic Profile of 2-Bromo-1-methyl-1H-imidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 2-Bromo-1-methyl-1H-imidazole. Due to the limited availability of public domain experimental spectra for this specific molecule, this guide presents predicted spectroscopic data based on the analysis of structurally related compounds. Detailed experimental protocols for obtaining such data are also provided to facilitate laboratory work.
Predicted Spectroscopic Data
The following tables summarize the expected quantitative data from key spectroscopic techniques for the characterization of this compound. These predictions are derived from the known spectral properties of substituted imidazoles and related bromo-heterocyclic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.1 - 7.3 | Doublet | 1H | H-5 |
| ~ 6.9 - 7.1 | Doublet | 1H | H-4 |
| ~ 3.6 - 3.8 | Singlet | 3H | N-CH₃ |
Solvent: CDCl₃
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~ 128 - 132 | C-2 |
| ~ 125 - 129 | C-5 |
| ~ 118 - 122 | C-4 |
| ~ 33 - 36 | N-CH₃ |
Solvent: CDCl₃
Infrared (IR) Spectroscopy
Table 3: Predicted FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100 - 3150 | Medium | C-H stretching (aromatic) |
| ~ 2950 - 3000 | Medium | C-H stretching (methyl) |
| ~ 1500 - 1550 | Strong | C=N stretching |
| ~ 1450 - 1500 | Strong | C=C stretching (ring) |
| ~ 1250 - 1300 | Medium | C-N stretching |
| ~ 600 - 700 | Strong | C-Br stretching |
Sample State: Solid (KBr pellet or ATR)
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Ratio | Relative Intensity | Assignment |
| 161/163 | High | [M]⁺ (Molecular ion peak with bromine isotopes) |
| 82 | Medium | [M - Br]⁺ |
| 55 | Medium | [C₃H₃N]⁺ |
Ionization Method: Electron Ionization (EI)
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic data presented above.
Synthesis of this compound
A plausible method for the synthesis of this compound involves the direct bromination of 1-methylimidazole.
Materials:
-
1-methylimidazole
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 1-methylimidazole (1.0 eq) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution over 15-20 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel.
Spectroscopic Characterization Workflow
Caption: General workflow for the synthesis and spectroscopic characterization.
NMR Spectroscopy Protocol
Instrumentation:
-
400 MHz (or higher) NMR Spectrometer
Sample Preparation:
-
Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30).
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
-
Temperature: 298 K.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
-
Spectral Width: 0-160 ppm.
-
Number of Scans: 1024-4096 (or more, as needed for good signal-to-noise).
-
Relaxation Delay: 2-5 seconds.
-
Temperature: 298 K.
FT-IR Spectroscopy Protocol
Instrumentation:
-
Fourier-Transform Infrared (FT-IR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr press.
Sample Preparation (ATR):
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the ATR clamp to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: Collect a background spectrum of the empty, clean ATR crystal before running the sample.
Mass Spectrometry Protocol
Instrumentation:
-
Mass Spectrometer with Electron Ionization (EI) source and a Quadrupole or Time-of-Flight (TOF) mass analyzer.
Sample Introduction:
-
Direct insertion probe for solid samples or via Gas Chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.
EI-MS Acquisition:
-
Ionization Energy: 70 eV.
-
Source Temperature: 200-250 °C.
-
Mass Range: m/z 40-400.
-
Scan Speed: 1-2 scans/second.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the spectroscopic techniques and the structural information they provide for this compound.
2-Bromo-1-methyl-1H-imidazole molecular structure and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of 2-Bromo-1-methyl-1H-imidazole, a key building block in organic synthesis and medicinal chemistry.
Molecular Structure and Chemical Formula
This compound is a halogenated heterocyclic compound. Its structure consists of a five-membered imidazole ring substituted with a bromine atom at the 2-position and a methyl group at the 1-position nitrogen atom.
Molecular Formula: C₄H₅BrN₂[1]
IUPAC Name: this compound[1]
SMILES: CN1C=CN=C1Br[1]
InChI: 1S/C4H5BrN2/c1-7-3-2-6-4(7)5/h2-3H,1H3
InChIKey: BANOTGHIHYMTDL-UHFFFAOYSA-N[1]
Below is a diagram illustrating the molecular structure of this compound.
Figure 1: Molecular structure of this compound.
Physicochemical Properties
This compound is typically a white to light yellow solid under standard conditions.[2] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Weight | 161.00 g/mol | [1] |
| Appearance | White to light yellow solid | [2] |
| Melting Point | 80-82 °C | [2] |
| Boiling Point | 172 °C (lit.) | [3] |
| Density | 1.649 g/mL at 25 °C (lit.) | [3] |
| Refractive Index (n20/D) | 1.5440 (lit.) | [3] |
Spectroscopic Data
Spectroscopic data such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are crucial for the structural elucidation and purity assessment of this compound. While specific spectral data is not provided in the search results, this information is typically available from suppliers upon request.[4][5][6]
Synthesis Protocol
A general and common method for the synthesis of this compound involves the bromination of 1-methylimidazole.
Experimental Protocol: Synthesis from 1-Methylimidazole [3]
-
Reaction Setup: To a 10 mL round-bottom flask, add 1-methylimidazole (1 mmol, 82.1 mg) and carbon tetrabromide (1.1 mmol, 364.8 mg).
-
Solvent and Reagent Addition: Subsequently, add 5 mL of N,N-dimethylformamide (DMF) and sodium tert-butoxide (4.0 mmol, 384.4 mg).
-
Reaction: Stir the reaction mixture at room temperature for 3 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion of the reaction, pour the mixture into water.
-
Extraction: Extract the aqueous mixture with dichloromethane.
-
Isolation: The organic layers are combined, dried over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product. Further purification may be achieved by techniques such as column chromatography or recrystallization.
The following diagram illustrates the workflow for this synthesis.
Figure 2: Synthesis workflow for this compound.
Applications
This compound is a versatile intermediate with applications in various fields of chemical synthesis.
-
Organic Synthesis: It serves as a crucial building block for the synthesis of more complex heterocyclic compounds. The bromine atom allows for efficient participation in cross-coupling reactions.[2]
-
Pharmaceutical Industry: This compound is a precursor for the synthesis of numerous bioactive molecules and active pharmaceutical ingredients (APIs).[2] For instance, it can be used in the synthesis of N-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine through a C-N coupling reaction with p-anisidine.[3] It is also used to create ligands for bimetallic platinum(II) complexes that exhibit potent cytotoxic activity.[3]
-
Agricultural Chemistry: It is utilized in the formulation of agrochemicals, contributing to the development of effective pest control agents.[2]
-
Material Science: The compound plays a role in the development of advanced materials, including polymer systems and nanocomposites.[2]
Safety and Handling
This compound is associated with certain hazards and should be handled with appropriate safety precautions.
GHS Hazard Statements: [1]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
It is essential to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when working with this chemical.
References
- 1. This compound | C4H5BrN2 | CID 2773262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 16681-59-7 [chemicalbook.com]
- 4. This compound(16681-59-7) 1H NMR spectrum [chemicalbook.com]
- 5. 16681-59-7 | this compound | Bromides | Ambeed.com [ambeed.com]
- 6. 16681-59-7|this compound|BLD Pharm [bldpharm.com]
An In-depth Technical Guide to 2-Bromo-1-methyl-1H-imidazole (CAS: 16681-59-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthetic applications, potential biological activities, and suppliers of 2-Bromo-1-methyl-1H-imidazole (CAS: 16681-59-7). This versatile heterocyclic building block is a valuable intermediate in the development of novel pharmaceutical compounds and functional materials.
Core Properties
This compound is a solid, characterized by a unique molecular structure that makes it a reactive and versatile reagent in organic synthesis.[1] Its key physical and chemical properties are summarized below.
Table 1: Physicochemical Properties of CAS 16681-59-7
| Property | Value | Source |
| IUPAC Name | 2-bromo-1-methylimidazole | PubChem |
| Synonyms | 1-Methyl-2-bromoimidazole, 2-Bromo-N-methylimidazole | Synblock |
| CAS Number | 16681-59-7 | Sigma-Aldrich |
| Molecular Formula | C₄H₅BrN₂ | Sigma-Aldrich |
| Molar Mass | 161.00 g/mol | Sigma-Aldrich |
| Appearance | White to light yellow solid, Clear colorless to pale yellow to pink liquid | Various |
| Melting Point | 80-82 °C | High-Quality this compound |
| Boiling Point | 172 °C (lit.) | Sigma-Aldrich |
| Density | 1.649 g/mL at 25 °C (lit.) | Sigma-Aldrich |
| Refractive Index (n20/D) | 1.5440 (lit.) | Sigma-Aldrich |
| Flash Point | >110 °C (>230 °F) - closed cup | Sigma-Aldrich |
| SMILES | Cn1ccnc1Br | Sigma-Aldrich |
| InChI Key | BANOTGHIHYMTDL-UHFFFAOYSA-N | Sigma-Aldrich |
Synthetic Applications & Experimental Protocols
The bromine atom at the 2-position of the imidazole ring serves as a versatile synthetic handle, making this compound a key precursor in various cross-coupling reactions.[1] It is instrumental in the synthesis of more complex heterocyclic compounds, particularly for pharmaceutical and agricultural applications.[2]
Key Synthetic Reactions
This compound is notably used in the synthesis of:
-
N-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine via a C-N coupling reaction with p-anisidine.
-
1,2-bis[2-methyl-5-(1-methyl-1H-imidazol-2-yl)-3-thienyl]-cyclopentene , a ligand that can form bimetallic platinum(II) complexes with potent cytotoxic activity.
The following sections provide detailed, adaptable protocols for common cross-coupling reactions applicable to this compound, based on established methodologies for structurally similar 2-bromo-benzimidazoles.
General Experimental Workflow for Cross-Coupling Reactions
The diagram below illustrates a typical workflow for the functionalization of the 2-bromo position.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a general method for the palladium-catalyzed cross-coupling of this compound with an aryl or heteroaryl boronic acid.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., [Pd(PPh₃)₄], 0.05 - 0.1 equivalents)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-Dioxane/water, Toluene, or DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dried reaction vessel, add this compound (1 equivalent), the boronic acid, and the base.
-
Evacuate the vessel and backfill with an inert gas. Repeat this cycle three times.
-
Add the anhydrous solvent, followed by the palladium catalyst.
-
Heat the reaction mixture to 80-120 °C and stir for 4-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Confirm the structure of the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Potential Biological Activity & Signaling Pathways
Imidazole and its derivatives are recognized as privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. While direct experimental data for this compound is limited, its structural similarity to known bioactive molecules suggests its potential as a precursor for developing inhibitors of various enzymes and signaling pathways implicated in disease.
Kinase Inhibition
Numerous bromo-substituted benzimidazole derivatives have shown potent inhibitory activity against a range of protein kinases involved in cancer cell proliferation and survival. These include:
-
Epidermal Growth Factor Receptor (EGFR)
-
Human Epidermal Growth Factor Receptor 2 (HER2)
-
Cyclin-Dependent Kinase 2 (CDK2)
-
Aurora Kinase C (AURKC)
-
mTOR
-
PIM-1 and CK2
Derivatives of this compound are promising candidates for the development of novel kinase inhibitors.
Potential PI3K/Akt Signaling Pathway Inhibition
Several benzimidazole derivatives exert their anticancer effects by modulating key signaling pathways. Inhibition of the PI3K/Akt pathway, a central regulator of cell growth, proliferation, and survival, is a common mechanism.
Protocol 2: In Vitro Kinase Inhibition Assay (General)
This protocol outlines a general procedure to assess the inhibitory activity of synthesized compounds against a specific kinase.
Materials:
-
Synthesized 2-substituted-1-methyl-1H-imidazole derivatives
-
Recombinant human kinase (e.g., EGFR, FLT3)
-
Specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the synthesized compounds in DMSO.
-
In a 384-well plate, add the test compounds, a positive control (known inhibitor), and a negative control (DMSO vehicle).
-
Add a solution containing the kinase enzyme and the peptide substrate to each well.
-
Initiate the kinase reaction by adding ATP solution.
-
Incubate the plate at the optimal temperature (e.g., 30 °C or 37 °C) for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Protocol 3: MTT Assay for Cytotoxicity Evaluation
This protocol details the evaluation of the cytotoxic effects of synthesized compounds against cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed cancer cells in a 96-well plate and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition) value.
Suppliers
This compound is available from various chemical suppliers. The following table lists some of the known suppliers.
Table 2: Suppliers of CAS 16681-59-7
| Supplier | Purity/Notes |
| Sigma-Aldrich (Merck) | 95% |
| Thermo Scientific Chemicals | 95% |
| Santa Cruz Biotechnology | Research chemical |
| Parchem | Specialty chemicals |
| ChemicalBook | Various suppliers listed |
| Rlavie | Off-white solid |
| Chempure | 97% |
| Synblock | NLT 98% |
Disclaimer: This document is intended for informational purposes for qualified researchers and professionals. All laboratory work should be conducted in a safe environment with appropriate personal protective equipment. The experimental protocols provided are general guidelines and may require optimization for specific applications.
References
The Multifaceted Biological Activities of Imidazole Derivatives: A Technical Guide for Drug Discovery Professionals
An in-depth exploration of the diverse pharmacological properties of imidazole-based compounds, this guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their anticancer, antifungal, antibacterial, antiviral, and anti-inflammatory activities. This document details key experimental protocols, summarizes quantitative efficacy data, and visualizes critical signaling pathways to facilitate further research and development in this promising area of medicinal chemistry.
Introduction
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a privileged scaffold in medicinal chemistry due to its versatile binding properties and presence in numerous biologically active molecules.[1] Its ability to act as both a hydrogen bond donor and acceptor, along with its capacity to coordinate with metal ions, allows imidazole derivatives to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological effects.[2][3] This guide delves into the core biological activities of imidazole derivatives, providing the technical details necessary for their evaluation and further development.
Anticancer Activity
Imidazole derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including cell proliferation, survival, and metastasis.[2][4] Their mechanisms of action are diverse, ranging from the inhibition of key enzymes involved in cell signaling to the disruption of microtubule dynamics.[5]
Quantitative Data for Anticancer Activity
The anticancer efficacy of various imidazole derivatives has been quantified using metrics such as the half-maximal inhibitory concentration (IC50). A summary of reported IC50 values against different cancer cell lines is presented below.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| BZML (5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl) imidazole) | SW480 (colorectal) | 0.0274 | [5] |
| BZML | HCT116 (colorectal) | 0.0231 | [5] |
| BZML | Caco-2 (colorectal) | 0.0331 | [5] |
| Purine derivative 46 | MDA-MB-231 (breast) | 1.22 | [5] |
| Purine derivative 48 | MDA-MB-231 (breast) | 2.29 | [5] |
| Purine derivative 47 | A549 (lung) | 2.29 - 9.96 | [5] |
| 1-(4-phenylthiazol-2-yl)-4-(thiophen-2-yl)-1H-imidazol-2-amine | NUGC-3 (gastric) | 0.05 | [6] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the imidazole derivative and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Signaling Pathway: RAF-MEK-ERK Pathway
The RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation and survival. Many imidazole derivatives exert their anticancer effects by inhibiting components of this pathway.
Antifungal Activity
Imidazole derivatives are a cornerstone of antifungal therapy, with many established drugs belonging to this class.[7] Their primary mechanism of action involves the inhibition of lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[7][8]
Quantitative Data for Antifungal Activity
The minimum inhibitory concentration (MIC) is a key parameter for evaluating the antifungal potency of a compound.
| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |
| Compound 31 | Candida albicans 64110 (fluconazole-resistant) | 8 | [9] |
| Compound 42 | Candida albicans 64110 (fluconazole-resistant) | 8 | [9] |
| HL2 | Staphylococcus aureus | 625 | [10] |
| HL2 | MRSA | 625 | [10] |
Experimental Protocol: Broth Microdilution Method
This method is used to determine the MIC of an antifungal agent.
Principle: A standardized suspension of a fungus is exposed to serial dilutions of the antifungal compound in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits visible fungal growth.
Procedure:
-
Compound Preparation: Prepare a stock solution of the imidazole derivative and create serial twofold dilutions in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized fungal inoculum according to established protocols (e.g., CLSI M27-A3).
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at an appropriate temperature and for a sufficient duration to allow for fungal growth in the control wells.
-
MIC Determination: Visually inspect the wells for fungal growth (turbidity). The MIC is the lowest concentration of the compound in which no visible growth is observed.
Antibacterial Activity
Imidazole derivatives have also demonstrated a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria.[10][11] Their mechanisms of action can involve the disruption of bacterial cell wall synthesis, inhibition of DNA replication, or interference with cell membrane integrity.[10]
Quantitative Data for Antibacterial Activity
MIC values are also used to quantify the antibacterial efficacy of imidazole derivatives.
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| HL1 | Staphylococcus aureus | 625 | [10] |
| HL1 | MRSA | 1250 | [10] |
| HL2 | Staphylococcus aureus | 625 | [10] |
| HL2 | MRSA | 625 | [10] |
| HL1 | Acinetobacter baumannii | 1250 | [10] |
| HL1 | Pseudomonas aeruginosa | 5000 | [10] |
Experimental Protocol: Agar Well Diffusion Method
This method is commonly used to screen for antibacterial activity.
Principle: A standardized bacterial inoculum is spread on an agar plate, and the test compound is placed in a well cut into the agar. The compound diffuses into the agar, and if it is effective, it will inhibit bacterial growth, creating a zone of inhibition around the well.
Procedure:
-
Inoculum Preparation: Prepare a standardized bacterial suspension.
-
Plate Preparation: Spread the bacterial inoculum evenly onto the surface of an agar plate.
-
Well Creation: Cut wells into the agar using a sterile cork borer.
-
Compound Addition: Add a known concentration of the imidazole derivative to each well. Include a positive control (a known antibiotic) and a negative control (solvent).
-
Incubation: Incubate the plates under appropriate conditions.
-
Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antibacterial activity.
Antiviral Activity
The antiviral potential of imidazole derivatives has been explored against a range of viruses. Their mechanisms of action can be diverse, including the inhibition of viral entry, replication, or release from host cells.
Quantitative Data for Antiviral Activity
The half-maximal effective concentration (EC50) is used to quantify the antiviral activity of a compound.
| Compound/Derivative | Virus | EC50 (µM) | Reference |
| Compound 5a | Influenza A virus | 0.3 | |
| Compound 5b | Influenza A virus | 0.4 | |
| Compound 8b | Yellow Fever Virus (YFV) | 1.85 | |
| Compound 8c | Dengue Virus (DENV) | 1.93 | |
| Compound 36a | Vaccinia Virus (VV) | 0.1 | |
| Compound 36b | Bovine Viral Diarrhea Virus (BVDV) | 1.5 | |
| Compound 36c | Bovine Viral Diarrhea Virus (BVDV) | 0.8 | |
| Compound 36d | Bovine Viral Diarrhea Virus (BVDV) | 1.0 |
Experimental Protocol: Plaque Reduction Assay
This assay is a standard method for determining the antiviral activity of a compound.
Principle: A confluent monolayer of host cells is infected with a virus, which leads to the formation of localized areas of cell death or "plaques." In the presence of an effective antiviral agent, the number and size of these plaques are reduced.
Procedure:
-
Cell Seeding: Seed susceptible host cells in a multi-well plate and grow to confluency.
-
Compound and Virus Incubation: Pre-incubate the cells with various concentrations of the imidazole derivative. Then, infect the cells with a known amount of virus.
-
Overlay: After a viral adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict viral spread to adjacent cells.
-
Incubation: Incubate the plates until plaques are visible.
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. Determine the EC50 value from the dose-response curve.
Anti-inflammatory Activity
Imidazole derivatives have shown promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key to the production of pro-inflammatory prostaglandins.
Quantitative Data for Anti-inflammatory Activity
The IC50 value is used to express the concentration of a compound required to inhibit COX enzyme activity by 50%.
| Compound/Derivative | Target | IC50 (µM) | Reference |
| Imidazo[2,1-b]thiazole 6a | COX-2 | 0.08 | |
| Imidazo[2,1-b]thiazole 6a | COX-1 | >100 | |
| Compound I38 | Human Erythrocytes | 44 |
Experimental Protocol: In Vitro COX Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Principle: The assay measures the peroxidase activity of COX enzymes. In the presence of a suitable substrate, the enzyme produces a colored or fluorescent product. The inhibition of this reaction by a test compound is measured.
Procedure:
-
Reagent Preparation: Prepare assay buffer, heme cofactor, and solutions of purified COX-1 and COX-2 enzymes.
-
Inhibitor Incubation: In a microplate, incubate the COX enzyme with various concentrations of the imidazole derivative or a known inhibitor (positive control).
-
Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid (the natural substrate for COX).
-
Detection: Add a probe that reacts with the product of the peroxidase reaction to generate a fluorescent or colorimetric signal.
-
Measurement: Read the fluorescence or absorbance using a microplate reader.
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC50 value.
Signaling Pathway: p38 MAPK Pathway
The p38 mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade involved in inflammatory responses. Some imidazole derivatives may exert their anti-inflammatory effects by modulating this pathway.
Conclusion
The imidazole scaffold represents a highly versatile and pharmacologically significant core for the development of new therapeutic agents. The diverse biological activities of imidazole derivatives, spanning anticancer, antifungal, antibacterial, antiviral, and anti-inflammatory applications, underscore their importance in modern drug discovery. This technical guide provides a foundational resource for researchers in the field, offering standardized protocols, comparative efficacy data, and an understanding of the key molecular pathways involved. Further exploration and derivatization of the imidazole nucleus hold significant promise for the discovery of novel and more effective treatments for a wide range of diseases.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. korambiotech.com [korambiotech.com]
- 5. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. assaygenie.com [assaygenie.com]
- 8. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]
- 9. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
2-Bromo-1-methyl-1H-imidazole: A Comprehensive Technical Guide for Heterocyclic Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-Bromo-1-methyl-1H-imidazole, a versatile heterocyclic building block with significant applications in medicinal chemistry and materials science. This document details its physicochemical properties, synthesis, reactivity, and its role as a key intermediate in the development of targeted therapeutics, particularly kinase inhibitors.
Core Data Summary
This compound is a valuable reagent in organic synthesis, prized for the reactivity of its carbon-bromine bond, which allows for a variety of cross-coupling reactions.
Table 1: Physicochemical and Spectral Data
| Property | Value | Source(s) |
| CAS Number | 16681-59-7 | |
| Molecular Formula | C₄H₅BrN₂ | |
| Molecular Weight | 161.00 g/mol | |
| Appearance | Off-white solid or reddish-brown liquid | ChemicalBook, Rlavie |
| Boiling Point | 172 °C (lit.) | |
| Density | 1.649 g/mL at 25 °C (lit.) | |
| Refractive Index (n20/D) | 1.5440 (lit.) | |
| ¹H NMR (CDCl₃, ppm) | δ 7.45 (s, 1H), 3.62 (s, 3H) | [1] |
| ¹³C NMR (CDCl₃, ppm) | δ 137.5 (C2), 116.8 (C5), 104.4 (C4), 34.1 (N-CH₃) | [2][3][4] |
| IR (KBr, cm⁻¹) | Data not available. Expected peaks for C-H, C=N, and C-N stretching. | |
| Mass Spec (m/z) | Data not available. Expected M+ at ~160 and M+2 at ~162 due to bromine isotopes. |
Synthesis and Experimental Protocols
The primary synthetic route to this compound involves the direct bromination of 1-methylimidazole.
Protocol 1: Synthesis of this compound
This protocol describes a general method for the bromination of 1-methylimidazole.
Materials:
-
1-methylimidazole
-
Carbon tetrabromide (CBr₄)
-
Sodium tert-butoxide
-
N,N-dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Petroleum ether
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel
Procedure:
-
To a 10 mL round bottom flask, add 1-methylimidazole (1 mmol, 82.1 mg) and carbon tetrabromide (1.1 mmol, 364.8 mg).
-
Add 5 mL of N,N-dimethylformamide and sodium tert-butoxide (4.0 mmol, 384.4 mg).
-
Stir the reaction at room temperature for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with dichloromethane.
-
Combine the organic phases, dry over anhydrous sodium sulfate, and remove the solvent by rotary evaporation.
-
Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (10:1 v/v) as the eluent to obtain this compound (yields can vary).
Reactivity and Applications in Drug Discovery
The bromine atom at the 2-position of the imidazole ring is a versatile synthetic handle, enabling the introduction of various functional groups through palladium-catalyzed cross-coupling reactions. This reactivity is central to its use in constructing complex molecules with potential therapeutic applications, particularly as kinase inhibitors.
Key Cross-Coupling Reactions
This compound is an excellent substrate for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, allowing for the formation of C-C and C-N bonds.
Protocol 2: Representative Suzuki-Miyaura Coupling
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.[5][6]
Materials:
-
This compound
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water)
Procedure:
-
In an oven-dried Schlenk flask, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the base (2.0 mmol), and the palladium catalyst (0.05 mmol).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Add the degassed solvent system (e.g., 4:1 dioxane/water, 5 mL).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.
-
After cooling, quench the reaction with water and extract with an organic solvent.
-
Dry the combined organic layers, concentrate, and purify by column chromatography.
Protocol 3: Representative Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.[7][8][9]
Materials:
-
This compound
-
Terminal alkyne (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) co-catalyst (e.g., CuI, 3-10 mol%)
-
Amine base (e.g., triethylamine, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), the palladium catalyst, and the copper(I) co-catalyst.
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent and the amine base.
-
Add the terminal alkyne dropwise at room temperature.
-
Stir the reaction until completion as indicated by TLC.
-
Work-up typically involves filtration, extraction, and purification by column chromatography.
Protocol 4: Representative Buchwald-Hartwig Amination
This protocol describes a general method for the Buchwald-Hartwig amination of this compound.[10][11][12][13]
Materials:
-
This compound
-
Primary or secondary amine (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., Xantphos, 2-4 mol%)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu, 1.4-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst, ligand, and base.
-
Add this compound and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.
-
After cooling, the reaction is quenched and worked up by extraction.
-
The crude product is purified by column chromatography.
Role in Kinase Inhibitor Synthesis
The imidazole scaffold is a privileged structure in medicinal chemistry, frequently found in compounds targeting protein kinases.[14][15] Derivatives of this compound are being explored as inhibitors of key kinases implicated in cancer, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[16][17][18][19]
Targeted Signaling Pathways
The derivatization of the this compound core allows for the synthesis of molecules that can interact with the ATP-binding pocket of kinases, thereby inhibiting their activity and blocking downstream signaling pathways that promote cell proliferation and survival.
Experimental Workflow for Kinase Inhibitor Discovery
The development of novel kinase inhibitors from this compound follows a structured workflow from synthesis to biological evaluation.
Protocol 5: In Vitro Kinase Inhibition Assay (General)
This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a target kinase.
Materials:
-
Synthesized imidazole derivatives
-
Recombinant kinase (e.g., EGFR, VEGFR-2)
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
96- or 384-well plates
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a multi-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at the optimal temperature (e.g., 30 °C or 37 °C) for a specified period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence, fluorescence) using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
Conclusion
This compound is a highly valuable and versatile building block in modern organic and medicinal chemistry. Its facile synthesis and the exceptional reactivity of the 2-bromo substituent make it an ideal starting material for the construction of diverse molecular libraries. Its demonstrated utility in the synthesis of potent kinase inhibitors underscores its significance for drug discovery professionals. The experimental protocols and workflows provided in this guide serve as a robust starting point for researchers aiming to leverage the synthetic potential of this important heterocyclic compound.
References
- 1. This compound(16681-59-7) 1H NMR [m.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. oceanomics.eu [oceanomics.eu]
- 15. researchgate.net [researchgate.net]
- 16. Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
literature review on substituted bromoimidazoles
An In-depth Technical Guide on Substituted Bromoimidazoles: Synthesis, Biological Activity, and Experimental Protocols
Introduction
The imidazole ring is a vital heterocyclic scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1][2] Its unique chemical properties, including the ability to act as both a hydrogen bond donor and acceptor, make it a privileged structure in drug design.[3][4] Among the vast array of imidazole derivatives, substituted bromoimidazoles have garnered significant attention for their potent and diverse pharmacological activities. The introduction of a bromine atom can enhance the lipophilicity and metabolic stability of the molecule, often leading to improved biological efficacy.[5][6]
This technical guide provides a comprehensive review of substituted bromoimidazoles for researchers, scientists, and drug development professionals. It covers their synthesis, in-depth analysis of their anticancer and antimicrobial properties with quantitative data, detailed experimental protocols for biological evaluation, and visualizations of key synthetic and mechanistic pathways.
Synthesis of Substituted Bromoimidazoles
The synthesis of the imidazole core can be achieved through various methods, with the Radziszewski reaction and other multi-component reactions being particularly common.[7][8] A general and efficient approach often involves a one-pot condensation of a dicarbonyl compound (like benzil), an aldehyde, a primary amine or ammonia source (like ammonium acetate), and a catalyst.[7][8] For bromo-substituted derivatives, the starting materials, such as the aldehyde or amine, will contain the bromo-substituent.
A typical synthesis workflow for creating a library of substituted imidazoles for screening is depicted below.
Anticancer Activity
Substituted bromoimidazoles have emerged as a promising class of anticancer agents.[9] Their mechanism of action often involves the induction of apoptosis (programmed cell death) in cancer cells by interfering with critical cellular processes or signaling pathways.[3][5] Some derivatives have been shown to act as inhibitors of key enzymes involved in cancer progression, such as Cyclin-Dependent Kinases (CDKs) or other protein kinases like EGFR and HER2.[10][11]
The general proposed mechanism for kinase inhibitor-induced apoptosis is visualized below.
Quantitative Data: In Vitro Cytotoxicity
The anticancer potential of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) or lethal concentration (LC50), which represents the concentration required to inhibit 50% of cancer cell growth or viability.
| Compound Class | Cancer Cell Line | IC50 / LC50 (µM) | Reference |
| 2-bromo-4-nitro-1,5-diphenyl substituted-1H-imidazoles | HeLa (Human cervical carcinoma) | "Highly potent" vs 5-FU | [9] |
| Phenolic azomethine derivative (related scaffold) | SNB-75 (Brain cancer) | 0.14 | [9] |
| N-alkyl-nitroimidazoles | MDA-MB-231 (Breast adenocarcinoma) | as low as 16.7 | [12] |
| N-ethyl-nitroimidazole | Vero (Normal kidney cells) | ~30 | [12] |
| Brominated acetophenone derivative (5c) | MCF7 (Breast adenocarcinoma) | < 10 µg/mL | [13] |
| Brominated acetophenone derivative (5c) | A549 (Alveolar adenocarcinoma) | 11.80 µg/mL | [13] |
| Brominated acetophenone derivative (5c) | Caco2 (Colorectal adenocarcinoma) | 18.40 µg/mL | [13] |
| 2-thiobezimidazole derivative (3c) | HCT-116 (Colon Cancer) | Effective | [10] |
| 2-thiobezimidazole derivative (3l) | TK-10 (Renal Cancer) | Effective | [10] |
Antimicrobial Activity
The rise of drug-resistant pathogens necessitates the discovery of new antimicrobial agents.[14] Substituted bromoimidazoles have demonstrated significant activity against a range of pathogenic bacteria and fungi.[15][16] The mechanism of antimicrobial action can vary; for instance, some benzimidazole derivatives are known to inhibit DNA gyrase in bacteria or interfere with ergosterol biosynthesis in fungi.[17][18]
Quantitative Data: In Vitro Antimicrobial Susceptibility
Antimicrobial efficacy is commonly measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| 6-Bromo-2-substitutedphenyl-1H-imidazo[4,5-b]pyridine | Staphylococcus aureus | Potent at 100-200 | [15] |
| 6-Bromo-2-substitutedphenyl-1H-imidazo[4,5-b]pyridine | Klebsiella pneumoniae | Potent at 100-200 | [15] |
| 6-Bromo-2-substitutedphenyl-1H-imidazo[4,5-b]pyridine | Aspergillus niger | Potent at 100-200 | [15] |
| Imidazole derivative (31) | Candida spp. | 0.5 - 8 | [14] |
| Imidazole derivative (42) | Candida spp. | 2 - 32 | [14] |
| Imidazole derivative (31) | Fluconazole-resistant C. albicans | 8 | [14] |
| Di- and tri-substituted imidazoles (3h, 3l) | Various fungal strains | 12.5 | [19] |
| Benzimidazole derivative (1a) | Candida spp. | 0.5 - 256 | [20] |
| Benzimidazole derivative (1a) | Dermatophytes | 0.5 - 256 | [20] |
Experimental Protocols
Accurate and reproducible biological data are paramount in drug discovery. The following sections detail the standard methodologies used to evaluate the anticancer and antimicrobial activities of substituted bromoimidazoles.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[13][21] Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[13] The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 2 x 10⁵ cells/mL) in a suitable growth medium and incubated for 24 hours to allow for adherence.[21]
-
Compound Treatment: The growth medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., substituted bromoimidazoles). Control wells receive medium with vehicle (e.g., DMSO) only. The plates are then incubated for a period of 24 to 48 hours.[21]
-
MTT Addition: After incubation, the treatment medium is removed, and a solution of MTT is added to each well. The plates are incubated for an additional 2-4 hours, allowing for formazan crystal formation.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (such as DMSO or isopropanol) is added to dissolve the formazan crystals, resulting in a purple solution.
-
Absorbance Reading: The absorbance of the solution in each well is measured using a microplate spectrophotometer at a specific wavelength (typically between 540 and 570 nm).
-
Data Analysis: Cell viability is calculated as a percentage relative to the control wells. The IC50 value is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.
Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria or fungi.[22][23]
Protocol:
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared and adjusted to a specific concentration (e.g., 0.5 McFarland standard, equivalent to ~1 x 10⁸ CFU/mL).[22]
-
Serial Dilution: The test compound is serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI for fungi) in the wells of a 96-well microtiter plate.[3]
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microbe + medium) and negative (medium only) control wells are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[15]
-
MIC Determination: After incubation, the plates are visually inspected for microbial growth (turbidity). The MIC is defined as the lowest concentration of the compound at which no visible growth is observed.[14]
The general workflow for this antimicrobial screening process is outlined below.
References
- 1. researchgate.net [researchgate.net]
- 2. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Bromo-1-phenyl-1H-imidazole|CAS 1034566-05-6 [benchchem.com]
- 6. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Various synthesis and biological evaluation of some tri -tetra-substituted imidazoles derivatives: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Some Novel Benzimidazole Derivatives as Anticancer Agent and Evaluation for CDK2 Inhibition Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds [openmedicinalchemistryjournal.com]
- 13. farmaciajournal.com [farmaciajournal.com]
- 14. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. phytojournal.com [phytojournal.com]
- 22. Assessment of antimicrobial activity [protocols.io]
- 23. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Derivatives from 2-Bromo-1-methyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of synthetic methodologies for the derivatization of 2-Bromo-1-methyl-1H-imidazole, a versatile building block in medicinal chemistry and materials science. The strategic functionalization of the imidazole core is crucial for the development of novel therapeutic agents and functional materials. This document outlines key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, offering detailed experimental protocols and data to facilitate the synthesis of a diverse range of 1-methyl-1H-imidazole derivatives.
Introduction
The imidazole scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs and biologically active molecules.[1][2] Its derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5][6] The this compound serves as a key intermediate, allowing for the introduction of various substituents at the 2-position through transition metal-catalyzed cross-coupling reactions. This enables the systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties of new chemical entities.
Data Presentation: Quantitative Data Summary
The following tables summarize representative reaction conditions and yields for the synthesis of 2-substituted-1-methyl-1H-imidazole derivatives. Please note that yields are often substrate-dependent and optimization of reaction conditions may be necessary for specific starting materials.
Table 1: Suzuki-Miyaura Coupling of this compound Analogues
| Coupling Partner (Ar-B(OH)₂) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 18 | Good to Excellent |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 90 | 16 | High |
| 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (4.5) | KF | Dioxane | 110 | 12 | Good to Excellent |
| 2-Naphthylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | DME | 80 | 24 | Moderate to Good |
Data extrapolated from similar 2-bromo-imidazole and 2-bromo-benzimidazole systems.[7][8]
Table 2: Buchwald-Hartwig Amination of this compound Analogues
| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | NaOt-Bu | Toluene | 110 | 24 | High |
| Morpholine | Pd(OAc)₂ (2) | BINAP (3) | K₃PO₄ | Dioxane | 100 | 18 | Good |
| Benzylamine | Pd-PEPPSI-IPr (2) | - | LHMDS | THF | 80 | 12 | Good |
| p-Anisidine | Pd₂(dba)₃ (1.5) | RuPhos (3) | Cs₂CO₃ | Toluene | 100 | 20 | Moderate to Good |
Data extrapolated from similar 2-bromo-imidazole and 2-bromo-benzimidazole systems.[9][10]
Table 3: Sonogashira Coupling of this compound Analogues
| Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | DMF | 80 | 6 | High |
| Trimethylsilylacetylene | Pd(OAc)₂ (3) | CuI (5) | DIPA | THF | RT | 12 | Good |
| 1-Heptyne | Pd(PPh₃)₄ (5) | CuI (10) | Piperidine | Toluene | 90 | 8 | Good to Excellent |
| Propargyl alcohol | PdCl₂(CH₃CN)₂ (15) | - | Cs₂CO₃ | MeCN/H₂O | 65 | 2 | Moderate |
Data extrapolated from similar 2-bromo-imidazole and 2-bromo-benzimidazole systems.[11][12]
Table 4: Heck Coupling of this compound Analogues
| Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 100 | 24 | Good |
| n-Butyl acrylate | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | NaOAc | DMAc | 120 | 18 | High |
| Acrylonitrile | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | NMP | 110 | 16 | Moderate to Good |
| 1-Octene | Herrmann's catalyst (1) | - | Cy₂NMe | Dioxane | 130 | 36 | Moderate |
Data extrapolated from general Heck reaction protocols and reactions with similar heterocyclic halides.[13][14][15]
Experimental Protocols
The following are generalized protocols for the derivatization of this compound. Researchers should optimize these conditions for their specific substrates.
Suzuki-Miyaura Coupling Protocol
This protocol describes a general method for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 2.0 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)
-
SPhos (2-10 mol%) or other suitable phosphine ligand
-
Potassium phosphate (K₃PO₄) (2.0 - 3.0 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.5 mmol), and K₃PO₄ (2.5 mmol).
-
In a separate vial, weigh Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) and add them to the reaction flask.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) to the flask via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Buchwald-Hartwig Amination Protocol
This protocol provides a general method for the palladium-catalyzed amination of this compound.
Materials:
-
This compound
-
Amine (1.2 - 1.5 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)
-
Xantphos (2-4 mol%) or other suitable phosphine ligand
-
Sodium tert-butoxide (NaOt-Bu) (1.4 - 2.0 equivalents)
-
Toluene (anhydrous, degassed)
-
Inert gas (Argon or Nitrogen)
-
Glovebox or Schlenk line technique
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (0.015 mmol) and Xantphos (0.03 mmol).
-
Add this compound (1.0 mmol) and NaOt-Bu (1.5 mmol).
-
Add the desired amine (1.2 mmol).
-
Add anhydrous, degassed toluene (5 mL).
-
Seal the Schlenk tube and heat the reaction mixture to 110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the product by column chromatography.
Sonogashira Coupling Protocol
This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (3-10 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2.0 - 3.0 equivalents)
-
N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) (anhydrous)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.05 mmol).
-
Evacuate the flask and backfill with an inert gas.
-
Add anhydrous DMF (5 mL) followed by Et₃N (2.5 mmol).
-
Add the terminal alkyne (1.2 mmol) dropwise at room temperature.
-
Stir the reaction at the desired temperature (room temperature to 80 °C) and monitor by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Heck Reaction Protocol
This protocol provides a general method for the Heck coupling of this compound with an alkene.
Materials:
-
This compound
-
Alkene (1.2 - 2.0 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)
-
Triphenylphosphine (PPh₃) (2-10 mol%) or other suitable ligand
-
Triethylamine (Et₃N) or Potassium carbonate (K₂CO₃) (1.5 - 2.5 equivalents)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) (anhydrous)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and PPh₃ (0.04 mmol).
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous DMF (5 mL), the alkene (1.5 mmol), and Et₃N (2.0 mmol).
-
Heat the reaction mixture to 100-120 °C and monitor by TLC or GC-MS.
-
After the reaction is complete, cool to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the crude product by column chromatography.
Visualizations
Experimental Workflow
References
- 1. Imidazole - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scialert.net [scialert.net]
- 5. longdom.org [longdom.org]
- 6. jchemrev.com [jchemrev.com]
- 7. benchchem.com [benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pd/Ligand-Free Synthesis of 2-Alkynylated Pyrano[4,3-d]imidazol-4-ones via One-Pot Cu-Mediated Tandem Sonogashira Coupling/Regioselective 6-endo-dig Oxacyclization Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Heck reaction - Wikipedia [en.wikipedia.org]
- 14. Heck Reaction [organic-chemistry.org]
- 15. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Bromo-1-methyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the functionalization of 2-Bromo-1-methyl-1H-imidazole, a key heterocyclic building block in medicinal chemistry. The imidazole core is a prevalent motif in numerous biologically active compounds and approved pharmaceuticals. The ability to introduce a diverse array of substituents at the 2-position through palladium-catalyzed cross-coupling reactions is a powerful strategy for the synthesis of novel molecular entities for drug discovery and development.
This document outlines robust and versatile palladium-catalyzed cross-coupling methodologies, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Stille, and Negishi reactions, for the derivatization of this compound.
General Experimental Workflow
The following diagram illustrates a typical workflow for the palladium-catalyzed cross-coupling of this compound, from reaction setup to product analysis.
General experimental workflow for cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide.[1] This reaction is widely used to synthesize biaryl compounds.
Catalytic Cycle
Suzuki-Miyaura coupling catalytic cycle.
Experimental Protocol
To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 mmol, 2.0-3.0 equiv).[2] Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.03-0.05 mmol, 3-5 mol%) or a combination of Pd(OAc)₂ and a suitable phosphine ligand.[2] Evacuate the flask and backfill with an inert gas (Argon or Nitrogen), repeating this cycle three times.[2] Add a degassed solvent system, such as a mixture of dioxane and water (e.g., 4:1 v/v, 5 mL).[3] Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (typically 12-24 hours), monitoring by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).[3] Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3] Purify the crude product by flash column chromatography on silica gel.[3]
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 12-18 | ~95 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Dioxane/H₂O | 90 | 16 | ~93 |
| 3-Pyridinylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | DMF | 100 | 24 | ~88 |
| 2-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | Toluene/H₂O | 110 | 12 | ~90 |
| *Yields are representative and based on similar heterocyclic substrates. Actual yields may vary. |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, which is highly valuable for the synthesis of arylamines.[2][4]
Catalytic Cycle
Buchwald-Hartwig amination catalytic cycle.
Experimental Protocol
In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%).[2] Add this compound (1.0 mmol, 1.0 equiv) and a strong, non-nucleophilic base such as NaOt-Bu or K₃PO₄ (1.4-2.0 mmol, 1.4-2.0 equiv).[2] Add the desired amine (1.2-1.5 mmol, 1.2-1.5 equiv).[2] Add an anhydrous, degassed solvent such as toluene or dioxane (3-5 mL).[2] Seal the tube and heat the reaction mixture to 80-110 °C with stirring for 12-24 hours, or until completion as indicated by TLC or LC-MS.[2] After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl.[2] Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).[2] Combine the organic extracts, wash with brine, dry over a drying agent, and remove the solvent under reduced pressure.[2] Purify the crude product by column chromatography.[5]
Data Presentation: Representative Buchwald-Hartwig Amination Conditions
| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 8 | ~92 |
| Morpholine | Pd(OAc)₂ (2) | Xantphos (4) | K₃PO₄ | Dioxane | 110 | 12 | ~89 |
| Benzylamine | Pd₂(dba)₃ (1.5) | DavePhos (3) | NaOtBu | Toluene | 90 | 18 | ~94 |
| N-Methylaniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 100 | 24 | ~85 |
| *Yields are representative and based on similar heterocyclic substrates. Actual yields may vary. |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[2][6]
Catalytic Cycle
Sonogashira coupling catalytic cycle.
Experimental Protocol
To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) co-catalyst like CuI (3-10 mol%).[2] Evacuate and backfill the flask with an inert gas.[2] Add an anhydrous solvent, such as THF or DMF (5 mL), followed by an amine base, typically triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH) (2.0-3.0 mmol, 2.0-3.0 equiv).[2] Add the terminal alkyne (1.1-1.5 mmol, 1.1-1.5 equiv) dropwise at room temperature.[2] Stir the reaction at room temperature or gently heat to 40-60 °C for 4-12 hours, monitoring by TLC or LC-MS.[7] Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[8] Purify the crude product by flash column chromatography.[8]
Data Presentation: Representative Sonogashira Coupling Conditions
| Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | 60 | 6 | ~88 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | i-Pr₂NH | DMF | RT | 12 | ~91 |
| 1-Hexyne | Pd(OAc)₂ (2) + PPh₃ (4) | CuI (5) | Et₃N | THF | 50 | 8 | ~85 |
| Propargyl alcohol | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | DMF | RT | 10 | ~82 |
| *Yields are representative and based on similar heterocyclic substrates. Actual yields may vary. |
Stille Coupling
The Stille coupling is a palladium-catalyzed reaction between an organotin compound and an organic halide to form a C-C bond.[9] Organotin reagents are stable to air and moisture but are toxic.[10]
Experimental Protocol
To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv) and a palladium catalyst such as Pd(PPh₃)₄ (3 mol%).[7] Evacuate and backfill the flask with an inert gas three times.[7] Add an anhydrous, degassed solvent like toluene (5 mL) via syringe, followed by the organostannane (e.g., tributyl(phenyl)stannane, 1.1 equiv).[7] Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS. Upon completion, cool the reaction to room temperature, and if necessary, quench with an aqueous KF solution to remove tin byproducts. Extract the product with an organic solvent, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.
Data Presentation: Representative Stille Coupling Conditions
| Organostannane | Catalyst (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Tributyl(phenyl)stannane | Pd(PPh₃)₄ (3) | - | Toluene | 110 | 16 | ~85 |
| Tributyl(vinyl)stannane | Pd₂(dba)₃ (1.5) + P(furyl)₃ (6) | - | Dioxane | 100 | 12 | ~88 |
| (2-Thienyl)tributylstannane | Pd(PPh₃)₄ (3) | CuI (10) | DMF | 90 | 24 | ~80 |
| (Trimethylsilylethynyl)tributylstannane | Pd(PPh₃)₂Cl₂ (2) | - | Toluene | 80 | 10 | ~90 |
| *Yields are representative and based on similar heterocyclic substrates. Actual yields may vary. |
Negishi Coupling
The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex, to create a C-C bond.[11] Organozinc reagents are highly reactive but are also sensitive to air and moisture.[12]
Experimental Protocol
To a solution of the corresponding organolithium or Grignard reagent in THF at -78 °C, add a solution of ZnCl₂ (1.1 equiv) in THF. Allow the mixture to warm to room temperature to form the organozinc reagent. In a separate flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv) and a palladium catalyst such as Pd(PPh₃)₄ (5 mol%) in THF.[11] Add the freshly prepared organozinc reagent to the solution of the bromoimidazole at room temperature. Stir the reaction mixture at room temperature or heat to 50-70 °C for 12-24 hours, monitoring by TLC or LC-MS. Upon completion, quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.
Data Presentation: Representative Negishi Coupling Conditions
| Organozinc Reagent | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylzinc chloride | Pd(PPh₃)₄ (5) | - | THF | 60 | 18 | ~80 |
| Ethylzinc chloride | Pd(dppf)Cl₂ (3) | - | THF | RT | 24 | ~75 |
| (2-Thienyl)zinc chloride | Pd₂(dba)₃ (2) | SPhos (4) | THF | 70 | 12 | ~82 |
| Benzylzinc chloride | Pd(PPh₃)₄ (5) | - | THF | 50 | 16 | ~78 |
| *Yields are representative and based on similar heterocyclic substrates. Actual yields may vary. |
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 9. Stille Coupling | NROChemistry [nrochemistry.com]
- 10. Stille reaction - Wikipedia [en.wikipedia.org]
- 11. Negishi Coupling | NROChemistry [nrochemistry.com]
- 12. Negishi coupling - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Bromo-1-methyl-1H-imidazole
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This powerful palladium-catalyzed reaction joins an organoboron compound (typically a boronic acid or its ester) with an organohalide.[1][2] These application notes provide detailed protocols for the Suzuki-Miyaura coupling of 2-Bromo-1-methyl-1H-imidazole with various arylboronic acids. The resulting 2-aryl-1-methyl-1H-imidazole scaffolds are prevalent in medicinal chemistry and drug discovery due to their diverse biological activities.[3]
The presence of the nitrogen-rich imidazole core can present challenges, as it may coordinate to the palladium catalyst and inhibit its activity.[3] Therefore, careful selection of the catalyst, ligand, base, and solvent system is crucial for a successful coupling. The protocols outlined below are based on established methods for the coupling of similar N-heterocyclic halides and provide a robust starting point for optimization.[3][4]
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the resulting Pd(II) complex, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[1] The base plays a critical role in activating the organoboron species for transmetalation.[5]
Experimental Protocols
Two representative protocols for the Suzuki-Miyaura coupling of this compound are presented below. Protocol 1 utilizes a common palladium acetate/phosphine ligand system, while Protocol 2 employs a palladium precatalyst, which can offer enhanced reactivity for challenging substrates.[3]
Protocol 1: General Procedure using Palladium(II) Acetate and SPhos
This protocol is adapted from methods used for the coupling of structurally similar 2-bromo-benzimidazoles.[4][6]
Materials:
-
This compound
-
Arylboronic acid (1.5 - 2.0 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos (4-10 mol%)
-
Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2.0 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis (e.g., round-bottom flask, condenser)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol), the desired arylboronic acid (2.0 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Catalyst and Ligand Addition: In a separate vial, weigh the palladium catalyst (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos) and add them to the reaction flask.
-
Solvent Addition: Add the solvent system, for example, a mixture of 1,4-dioxane (4 mL) and water (1 mL), to the flask.
-
Degassing: Seal the flask with a septum and degas the reaction mixture by bubbling nitrogen or argon gas through the solution for 15-20 minutes. This is crucial to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water to quench the reaction and dilute the mixture with an organic solvent such as ethyl acetate.
-
Extraction: Transfer the mixture to a separatory funnel and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-1-methyl-1H-imidazole.
Protocol 2: Procedure using a Palladium Precatalyst
This protocol is based on conditions reported for the coupling of unprotected nitrogen-rich heterocycles, which can be adapted for this compound.[3] The use of a precatalyst can sometimes lead to higher yields and faster reaction times.[3]
Materials:
-
This compound
-
Arylboronic acid (2.0 equivalents)
-
XPhos Pd G2 precatalyst (2.0–3.5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.00 mmol), the arylboronic acid (2.00 mmol), the XPhos Pd G2 precatalyst (2.0–3.5 mol%), and K₃PO₄ (2.00 mmol) to a dry reaction vessel.
-
Solvent Addition: Add 1,4-dioxane (4 mL) and water (1 mL) to the vessel.
-
Reaction: Seal the vessel and heat the mixture to 100 °C with vigorous stirring for 15–20 hours, or until reaction completion is observed by TLC or LC-MS.
-
Work-up and Purification: Follow steps 6-9 as described in Protocol 1.
Data Presentation: Comparison of Reaction Conditions
The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of bromo-N-heterocycles, which can be used as a starting point for the optimization of reactions with this compound.
| Parameter | Condition A (Adapted from[4]) | Condition B (Adapted from[3]) | Condition C (Adapted from[7]) |
| Palladium Source | Pd(OAc)₂ (2-5 mol%) | XPhos Pd G2 (2.5–3.5 mol%) | Pd(OAc)₂ (0.2 eq) |
| Ligand | SPhos (4-10 mol%) | (Part of precatalyst) | PPh₃ (1 eq) |
| Base | K₃PO₄ or Cs₂CO₃ (2.0 equiv) | K₃PO₄ (2.0 equiv) | K₂CO₃ (3 eq) |
| Solvent | 1,4-Dioxane / H₂O (4:1) | 1,4-Dioxane / H₂O (4:1) | 1,4-Dioxane / H₂O (3:1) |
| Temperature | 80-110 °C | 100 °C | Not specified |
| Time | Monitored by TLC/LC-MS | 15-20 h | Not specified |
| Arylboronic Acid | 1.5 - 2.0 equiv | 2.0 equiv | Not specified |
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: General workflow for the Suzuki-Miyaura coupling experiment.
Troubleshooting
A common side reaction in the cross-coupling of N-heterocycles is dehalogenation, where the bromine atom is replaced by a hydrogen atom.[6] If a significant amount of the dehalogenated byproduct (1-methyl-1H-imidazole) is observed, the following adjustments can be considered:
-
Ligand Choice: Bulky and electron-rich phosphine ligands such as SPhos or XPhos are often effective in minimizing dehalogenation.[6]
-
Base Selection: A weaker base, such as potassium carbonate (K₂CO₃), may be preferable to stronger bases which can sometimes promote dehalogenation.[6]
-
Solvent System: Experimenting with different solvents or solvent mixtures can influence the reaction pathway. In some cases, less polar solvents like toluene have been shown to reduce dehalogenation.[6]
-
Temperature: Lowering the reaction temperature may help to suppress the dehalogenation side reaction.
By carefully selecting and optimizing the reaction conditions based on the protocols and troubleshooting guide provided, researchers can successfully synthesize a wide range of 2-aryl-1-methyl-1H-imidazole derivatives for various applications in drug discovery and materials science.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: Buchwald-Hartwig Amination of 2-Bromo-1-methyl-1H-imidazole
These application notes provide a detailed overview and experimental protocols for the Buchwald-Hartwig amination of 2-Bromo-1-methyl-1H-imidazole. This reaction is a powerful tool for the synthesis of 2-amino-1-methyl-1H-imidazole derivatives, which are valuable building blocks in medicinal chemistry and materials science. The protocols provided are based on established methodologies for the palladium-catalyzed amination of heteroaryl halides.
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl or heteroaryl halide (or triflate) and an amine in the presence of a base. This reaction has become a cornerstone of modern synthetic organic chemistry due to its broad substrate scope and functional group tolerance. The amination of this compound presents a unique set of challenges and opportunities due to the specific electronic and steric properties of the imidazole ring. Careful selection of the catalyst, ligand, base, and solvent is crucial for achieving high yields and avoiding side reactions.
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination generally involves the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl/heteroaryl halide (this compound) to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and a base facilitates the deprotonation of the amine to form an amido ligand.
-
Reductive Elimination: The C-N bond is formed through reductive elimination from the Pd(II) complex, regenerating the Pd(0) catalyst and releasing the desired 2-amino-1-methyl-1H-imidazole product.
A variety of palladium precursors, phosphine-based ligands, and inorganic or organic bases can be employed to facilitate this transformation. The choice of reaction components is critical and often needs to be optimized for the specific substrates being coupled.
Experimental Data Summary
The following tables summarize typical reaction conditions and yields for the Buchwald-Hartwig amination of related heteroaryl bromides, which can serve as a starting point for the optimization of the amination of this compound.
Table 1: Screening of Catalysts and Ligands
| Entry | Palladium Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12 | >95 |
| 2 | Pd(OAc)₂ (5) | SPhos (10) | K₂CO₃ | Dioxane | 110 | 24 | 85 |
| 3 | Pd₂(dba)₃ (2) | RuPhos (4) | Cs₂CO₃ | Toluene | 100 | 12 | 92 |
| 4 | Pd(OAc)₂ (5) | BINAP (7.5) | NaOtBu | Toluene | 100 | 18 | 78 |
Table 2: Optimization of Reaction Parameters with Pd₂(dba)₃/XPhos
| Entry | Amine | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | NaOtBu (1.2) | Toluene | 100 | 12 | 98 |
| 2 | Aniline | K₃PO₄ (2.0) | Dioxane | 110 | 16 | 89 |
| 3 | Benzylamine | NaOtBu (1.2) | Toluene | 80 | 24 | 91 |
| 4 | n-Hexylamine | Cs₂CO₃ (1.5) | Toluene | 100 | 14 | 94 |
Experimental Workflow
The general workflow for setting up a Buchwald-Hartwig amination reaction is depicted below. It is critical to maintain an inert atmosphere throughout the process to prevent the degradation of the catalyst and reagents.
Detailed Experimental Protocol
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a generic amine. The specific conditions may require optimization for different amine coupling partners.
Materials:
-
This compound
-
Amine (e.g., morpholine, aniline, etc.)
-
Palladium precursor (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., NaOtBu)
-
Anhydrous solvent (e.g., toluene)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for work-up and purification
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere of argon, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and the base (e.g., NaOtBu, 1.2 mmol, 1.2 equiv.).
-
Add this compound (1.0 mmol, 1.0 equiv.).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Add the amine (1.1 mmol, 1.1 equiv.) via syringe.
-
-
Reaction:
-
Seal the Schlenk flask and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove the palladium catalyst.
-
Wash the celite pad with additional ethyl acetate (10 mL).
-
Combine the organic filtrates and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-amino-1-methyl-1H-imidazole derivative.
-
Safety Precautions:
-
Palladium catalysts and phosphine ligands are air and moisture sensitive and should be handled under an inert atmosphere.
-
Many of the reagents and solvents are flammable and/or toxic. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
The reaction is heated to high temperatures and should be handled with care.
Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination.
Application Notes and Protocols for Sonogashira Reaction with 2-Bromo-1-methyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, has become a cornerstone in modern organic synthesis.[2] Its applications are extensive, particularly in the synthesis of pharmaceuticals, natural products, and advanced organic materials, owing to its mild reaction conditions and broad functional group tolerance.[1]
This document provides detailed application notes and protocols for the Sonogashira reaction using 2-bromo-1-methyl-1H-imidazole as a key substrate. The 1-methyl-1H-imidazole scaffold is a prevalent motif in numerous biologically active compounds and pharmaceuticals. The ability to introduce diverse alkynyl functionalities at the 2-position of this ring system via the Sonogashira coupling opens up vast possibilities for the synthesis of novel compounds with potential therapeutic applications.
Reaction Principle
The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2]
-
Palladium Cycle: The cycle begins with the oxidative addition of the aryl halide (this compound) to a palladium(0) complex. The resulting palladium(II) complex then undergoes transmetalation with a copper(I) acetylide. The final step is reductive elimination, which forms the desired alkynylated product and regenerates the palladium(0) catalyst.
-
Copper Cycle: In the copper cycle, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide intermediate. This intermediate is the key species that participates in the transmetalation step of the palladium cycle.
Recent advancements have also led to the development of copper-free Sonogashira protocols, which can be advantageous in certain applications to avoid potential issues associated with copper catalysis.[3]
Data Presentation
The following table summarizes representative quantitative data for the Sonogashira cross-coupling of a bromo-imidazole substrate with various terminal alkynes. Please note that the data presented here is for the coupling of 5-bromo-1-methyl-1H-imidazole and should be considered as a reference for the reaction of the 2-bromo isomer. Optimization of reaction conditions may be necessary for specific substrates.
Table 1: Sonogashira Coupling of 5-Bromo-1-methyl-1H-imidazole with Various Alkynes [3]
| Entry | Alkyne | Product | Time (h) | Yield (%) |
| 1 | Phenylacetylene | 1-methyl-5-(phenylethynyl)-1H-imidazole | 2 | 95 |
| 2 | 4-Ethynylanisole | 5-((4-methoxyphenyl)ethynyl)-1-methyl-1H-imidazole | 2 | 96 |
| 3 | 4-Ethynyltoluene | 1-methyl-5-(p-tolylethynyl)-1H-imidazole | 2 | 98 |
| 4 | 3,5-Dimethoxyphenylacetylene | 5-((3,5-dimethoxyphenyl)ethynyl)-1-methyl-1H-imidazole | 12 | 92 |
| 5 | 1-Ethynyl-4-(trifluoromethyl)benzene | 1-methyl-5-((4-(trifluoromethyl)phenyl)ethynyl)-1H-imidazole | 12 | 80 |
| 6 | 1-Heptyne | 1-methyl-5-(hept-1-yn-1-yl)-1H-imidazole | 18 | 75 |
| 7 | 3,3-Dimethyl-1-butyne | 5-(3,3-dimethylbut-1-yn-1-yl)-1-methyl-1H-imidazole | 18 | 70 |
Reaction conditions: 5-bromo-1-methyl-1H-imidazole (0.5 mmol), alkyne (0.8 mmol), [DTBNpP]Pd(crotyl)Cl (2.5 mol %), TMP (1.0 mmol), DMSO (2.5 mL), room temperature, under argon atmosphere.[3]
Experimental Protocols
General Protocol for Sonogashira Cross-Coupling of this compound
This protocol is a general guideline and may require optimization for specific substrates and reaction scales.
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI) (3-10 mol%)
-
Amine base (e.g., triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), 2-3 equivalents)
-
Anhydrous solvent (e.g., THF, DMF, or toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask or round-bottom flask equipped with a magnetic stir bar and condenser, add this compound, the palladium catalyst, and copper(I) iodide.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Reagent Addition: Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to a specified temperature (typically 40-80 °C). The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic phase with water or a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).
Copper-Free Sonogashira Protocol
For substrates that may be sensitive to copper, a copper-free protocol can be employed.
Materials:
-
This compound
-
Terminal alkyne (1.2 - 1.6 equivalents)
-
Palladium precatalyst (e.g., [DTBNpP]Pd(crotyl)Cl, 2.5-5 mol%)
-
Base (e.g., 2,2,6,6-Tetramethylpiperidine (TMP), 2 equivalents)
-
Anhydrous solvent (e.g., DMSO or ACN)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add this compound and the palladium precatalyst to a dry reaction vial equipped with a magnetic stir bar.
-
Solvent and Reagent Addition: Add the anhydrous solvent, the terminal alkyne, and the base to the reaction vial.
-
Reaction Conditions: Seal the vial and stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. For less reactive substrates, gentle heating (e.g., 60 °C) may be required.[3]
-
Work-up and Purification: Follow the same work-up and purification procedures as described in the general protocol.
General Experimental Workflow
The following diagram illustrates a typical workflow for the Sonogashira coupling of this compound, from reaction setup to product analysis.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | - Use a fresh, high-quality palladium catalyst and ligand.- Ensure the reaction is set up under a strictly inert atmosphere.- Use anhydrous and deoxygenated solvents. |
| Incorrect base | - For standard Sonogashira, ensure the amine base is in sufficient excess.- For copper-free conditions, a stronger, non-nucleophilic base like TMP may be required.[3] | |
| Low reaction temperature | - Gradually increase the reaction temperature, typically in the range of 40-80 °C. | |
| Formation of Side Products (e.g., Alkyne Homocoupling - Glaser coupling) | Presence of oxygen | - Thoroughly degas the reaction mixture and maintain a positive pressure of inert gas. |
| High concentration of copper catalyst | - Reduce the amount of CuI co-catalyst. | |
| Difficulty in Product Purification | Residual catalyst or base | - Perform a thorough aqueous work-up.- A plug of silica gel filtration before column chromatography can be helpful. |
| Co-eluting impurities | - Optimize the solvent system for column chromatography. |
Conclusion
The Sonogashira reaction is a highly effective method for the synthesis of 2-alkynyl-1-methyl-1H-imidazoles from this compound. The protocols and data provided in this document serve as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the synthesis of novel imidazole derivatives for further investigation. Careful optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, is crucial for achieving high yields and purity of the desired products.
References
Application Notes and Protocols for 2-Bromo-1-methyl-1H-imidazole in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Bromo-1-methyl-1H-imidazole as a versatile building block in medicinal chemistry. The protocols outlined herein are based on established synthetic methodologies and are intended to serve as a guide for the synthesis and derivatization of this compound for the development of novel therapeutic agents.
Introduction
This compound is a valuable heterocyclic intermediate in the field of drug discovery.[1] Its unique structure, featuring a reactive bromine atom at the 2-position of the imidazole ring, makes it an ideal substrate for a variety of cross-coupling reactions, enabling the introduction of diverse chemical moieties to construct complex molecular architectures.[1] This scaffold has been successfully employed in the synthesis of a range of biologically active compounds, including kinase inhibitors and tubulin polymerization inhibitors, which are crucial in the development of anticancer therapies.[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 16681-59-7 | [3] |
| Molecular Formula | C₄H₅BrN₂ | [3] |
| Molecular Weight | 161.00 g/mol | [3] |
| Appearance | White to light yellow solid | [4] |
| Boiling Point | 172 °C | [4] |
| Density | 1.649 g/mL at 25 °C | [4] |
Applications in Medicinal Chemistry
The imidazole core is a privileged structure in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[5] The bromo-substituted methylimidazole scaffold serves as a key starting material for the synthesis of compounds targeting various biological pathways implicated in diseases such as cancer.
Kinase Inhibitors
Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Derivatives of this compound have been explored as precursors to potent and selective kinase inhibitors. The bromine atom allows for the introduction of various aryl and heteroaryl groups via Suzuki-Miyaura coupling, which can interact with the ATP-binding site of kinases.
Example Application: Synthesis of Diaryl Imidazole-based Kinase Inhibitors
Diaryl and triaryl imidazole derivatives have shown inhibitory activity against kinases such as p38α and BRAF. For instance, certain diaryl imidazoles exhibit inhibitory activities against p38α at nanomolar concentrations (IC50 values of 19 and 41 nM).
Tubulin Polymerization Inhibitors
Microtubules are dynamic protein polymers essential for cell division, making them an attractive target for anticancer drug development.[6] Imidazole-based compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis. The 2-position of the imidazole ring is a key site for modification to optimize the interaction with the colchicine binding site on tubulin.[7]
Experimental Protocols
The following protocols are generalized methods for the derivatization of this compound. Researchers should optimize these conditions for their specific substrates and desired products.
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-Aryl-1-methyl-1H-imidazoles
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane/water mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid, and the base.
-
Add the palladium catalyst.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the anhydrous solvent system to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 12-24 hours, or until reaction completion is observed by TLC or LC-MS.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualization of the Suzuki-Miyaura Coupling Workflow:
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 2-Amino-1-methyl-1H-imidazoles
This protocol provides a general method for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (1.2 - 1.5 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., Xantphos, 2-4 mol%)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu, 1.4-2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst and the phosphine ligand.
-
Add this compound, the base, and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to 80-110 °C with stirring for 12-24 hours, or until completion is indicated by TLC or LC-MS.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualization of the Buchwald-Hartwig Amination Catalytic Cycle:
Biological Evaluation Protocols
Kinase Inhibition Assay
Principle: Biochemical assays are used to determine the potency of a synthesized compound against a specific kinase. These assays typically measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor. The half-maximal inhibitory concentration (IC50) is then calculated.
General Protocol:
-
Prepare a dilution series of the test compound in DMSO.
-
In a multi-well plate, add the kinase, a suitable substrate, and ATP in a kinase assay buffer.
-
Add the diluted test compound to the wells. Include positive (known inhibitor) and negative (DMSO vehicle) controls.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Tubulin Polymerization Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules. The polymerization process is typically monitored by measuring the increase in light scattering or fluorescence.
General Protocol:
-
Prepare a solution of purified tubulin in a polymerization buffer.
-
Add a dilution series of the test compound to the tubulin solution. Include positive (e.g., colchicine) and negative (DMSO) controls.
-
Initiate polymerization by raising the temperature to 37 °C.
-
Monitor the change in absorbance or fluorescence over time using a spectrophotometer or fluorometer.
-
The IC50 value is the concentration of the compound that inhibits the rate or extent of tubulin polymerization by 50%.
Signaling Pathway Analysis
Derivatives of this compound can modulate various signaling pathways critical for cancer cell survival and proliferation. For example, imidazole-based kinase inhibitors can target pathways such as the MAPK/ERK and PI3K/Akt pathways. Tubulin polymerization inhibitors disrupt the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
Visualization of a Simplified Kinase Signaling Pathway:
Quantitative Data Summary
The following table summarizes representative biological activity data for imidazole derivatives, showcasing the potential for compounds derived from this compound.
| Compound Class | Target | IC50 Value | Cell Line | Reference |
| Diaryl Imidazole | p38α Kinase | 19 nM | - | |
| 2,4-1H-Imidazole Carboxamide | TAK1 Kinase | 10 nM | - | [8] |
| 2-Aryl-4-benzoyl-imidazole | Tubulin Polymerization | 3.8 nM (average) | Melanoma & Prostate Cancer | |
| Phenylacetamide-1H-imidazol-5-one | - | 294 nM | HCT116 (Colon Cancer) | [9] |
| Phenylacetamide-1H-imidazol-5-one | - | 362 nM | HL60 (Leukemia) | [9] |
Note: The IC50 values are highly dependent on the specific assay conditions and the structure of the final compound. The data presented here are for illustrative purposes to demonstrate the potential of the imidazole scaffold.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a diverse range of biologically active molecules in medicinal chemistry. Its utility in established cross-coupling reactions provides a robust platform for the generation of novel kinase inhibitors and tubulin polymerization inhibitors. The protocols and data presented in these application notes are intended to facilitate further research and development in this promising area of drug discovery.
References
- 1. Synthesis of Polysubstituted 2-Aminoimidazoles via Alkene-Diamination of Guanidine with Conjugated α-Bromoalkenones [organic-chemistry.org]
- 2. cspi.org [cspi.org]
- 3. mdpi.com [mdpi.com]
- 4. thieme-connect.de [thieme-connect.de]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for C-N Coupling with 2-Bromo-1-methyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the carbon-nitrogen (C-N) cross-coupling reactions of 2-Bromo-1-methyl-1H-imidazole, a versatile building block in medicinal chemistry and materials science. The imidazole moiety is a key component in numerous biologically active compounds, and the ability to functionalize the C2-position through C-N bond formation opens up a vast chemical space for the synthesis of novel derivatives. This document details established methodologies, including the Buchwald-Hartwig amination and the Ullmann condensation, offering protocols adaptable for a wide range of amine coupling partners.
Reaction Principles
The C-N cross-coupling of this compound with various amines is predominantly achieved through two powerful catalytic methods:
-
Palladium-Catalyzed Buchwald-Hartwig Amination: This reaction has become a cornerstone of modern organic synthesis for its broad substrate scope and functional group tolerance.[1] It involves the use of a palladium catalyst, a suitable phosphine ligand, and a base to couple an aryl or heteroaryl halide with a primary or secondary amine.[1] The catalytic cycle is generally understood to proceed via oxidative addition of the heteroaryl bromide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to furnish the desired product and regenerate the active catalyst.[2]
-
Copper-Catalyzed Ullmann Condensation: A classical method for C-N bond formation, the Ullmann reaction typically requires a copper catalyst and often proceeds at higher temperatures than its palladium-catalyzed counterpart.[3] Modern iterations of this reaction have seen the development of more efficient catalytic systems, sometimes employing ligands to facilitate the coupling under milder conditions.[3] The mechanism is thought to involve the formation of a copper(I)-amido intermediate which then reacts with the aryl halide.[4]
Data Presentation: A Comparative Overview of Reaction Conditions
The selection of catalyst, ligand, base, and solvent is critical for achieving high yields and purity in C-N coupling reactions. The following tables summarize typical conditions for the Buchwald-Hartwig amination and Ullmann condensation of bromo-heterocycles, providing a strong predictive framework for the reactions of this compound.
Table 1: Typical Conditions for Buchwald-Hartwig Amination of Bromo-heterocycles
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Pd₂(dba)₃ (1-2) | Xantphos (2-4) | NaOt-Bu (1.4-2.0) | Toluene or Dioxane | 80-110 | 12-24 | 70-95 |
| Pd(OAc)₂ (2) | BINAP (4) | K₃PO₄ (2.0) | Toluene | 100 | 18 | 60-90 |
| BrettPhos Pd G3 (1-2) | - | LiHMDS (1.5-2.0) | Toluene or Dioxane | 80-110 | 12-24 | 75-98 |
| Pd(dppf)Cl₂ (3-5) | - | Na₂CO₃ (2.0) | DMF or DMAc | 100-140 | 12-24 | 65-85 |
Table 2: Typical Conditions for Ullmann Condensation of Bromo-heterocycles
| Copper Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| CuI (10) | 1,10-Phenanthroline (20) | K₂CO₃ (2.0) | DMF | 120-150 | 24 | 50-80 |
| CuCl (low loading) | 1-methyl-imidazole | t-BuOLi | - | High | - | High Yields |
| Cu₂O (5) | Salicylaldoxime (10) | Cs₂CO₃ (2.0) | Dioxane | 110 | 24 | 60-85 |
| Cu powder (stoichiometric) | None | K₂CO₃ (2.0) | NMP or Nitrobenzene | >200 | 24 | Variable |
Experimental Protocols
The following are detailed, adaptable protocols for the C-N coupling of this compound.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol is a general method and may require optimization for specific amine coupling partners.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.2-1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)
-
Xantphos (2-4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4-2.0 equiv)
-
Anhydrous, degassed toluene or dioxane
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound, Pd₂(dba)₃, Xantphos, and NaOt-Bu to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Evacuate and backfill the Schlenk tube with inert gas (repeat this cycle three times).
-
Add the anhydrous, degassed solvent (e.g., toluene or dioxane, to achieve a concentration of 0.1-0.2 M).
-
Add the amine coupling partner to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-amino-1-methyl-1H-imidazole derivative.
Protocol 2: Copper-Catalyzed Ullmann Condensation
This protocol is suitable for a range of amines but may require higher temperatures.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.5-2.0 equiv)
-
Copper(I) Iodide (CuI) (10 mol%)
-
1,10-Phenanthroline (20 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry, sealable reaction vial equipped with a magnetic stir bar, add this compound, CuI, 1,10-phenanthroline, and K₂CO₃.
-
Evacuate and backfill the vial with an inert gas.
-
Add anhydrous DMF via syringe.
-
Add the amine to the reaction mixture.
-
Seal the vial tightly and heat the reaction mixture to 120-150 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude residue by flash column chromatography on silica gel.
Protocol 3: Microwave-Assisted Buchwald-Hartwig Amination
Microwave irradiation can significantly reduce reaction times.[5][6]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.5 equiv)
-
Anhydrous toluene
-
Microwave reaction vial
Procedure:
-
In a microwave reaction vial, combine this compound, Pd₂(dba)₃, XPhos, and NaOt-Bu.
-
Add anhydrous toluene and the amine.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for 10-30 minutes.
-
After cooling, work up and purify the product as described in Protocol 1.
Visualizations
To aid in the understanding of the experimental setup and the underlying chemical transformations, the following diagrams have been generated.
Caption: General experimental workflow for C-N cross-coupling reactions.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Decision tree for selecting C-N coupling conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
preventing dehalogenation in 2-Bromo-1-methyl-1H-imidazole reactions
This guide provides troubleshooting advice and frequently asked questions regarding unwanted dehalogenation of 2-bromo-1-methyl-1H-imidazole in various chemical reactions.
Troubleshooting Guide: Preventing Dehalogenation
Question: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) with this compound is resulting in significant amounts of the dehalogenated side-product (1-methyl-1H-imidazole). How can I prevent this?
Answer:
Dehalogenation in palladium-catalyzed reactions is a common issue, often stemming from competing reaction pathways. Here’s a systematic approach to troubleshoot and minimize this side reaction:
1. Re-evaluate Your Catalyst and Ligand System:
The choice of palladium source and ligand is critical. Electron-rich and sterically hindered phosphine ligands can promote the desired reductive elimination over undesired pathways.
-
Ligand Choice: Switch to bulky, electron-rich phosphine ligands which can stabilize the Pd(0) species and facilitate oxidative addition. Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are often effective in minimizing dehalogenation.
-
Palladium Precatalyst: Use a well-defined palladium(II) precatalyst, such as those from the G3 or G4 series (e.g., (XPhos)Pd G3). These precatalysts ensure a controlled and efficient generation of the active Pd(0) species, which can reduce the lifetime of intermediates that may lead to dehalogenation.
2. Optimize the Base and Solvent:
The nature of the base and solvent can significantly influence the reaction outcome.
-
Base Strength: A common cause of dehalogenation is the use of an overly strong or poorly soluble base. Consider switching to a weaker, non-nucleophilic base. For instance, if you are using t-BuOK, try switching to Cs2CO3 or K3PO4. These bases are generally effective and less prone to promoting side reactions.
-
Solvent Polarity: The solvent can affect the solubility of the base and the stability of intermediates. Aprotic polar solvents like dioxane, THF, or toluene are standard. If you observe dehalogenation, consider a less polar solvent like toluene, which can sometimes disfavor the dehalogenation pathway.
3. Control the Reaction Temperature:
Higher temperatures can accelerate the rate of dehalogenation.
-
Temperature Screening: If your reaction is running at a high temperature (e.g., >100 °C), attempt to lower it. Even a reduction of 10-20 °C can sometimes dramatically decrease the amount of dehalogenation without significantly impacting the rate of the desired reaction. Monitor the reaction progress carefully by TLC or LC-MS to find the optimal temperature.
4. Ensure Inert Atmosphere and Reagent Purity:
Oxygen and moisture can interfere with the catalytic cycle, leading to the degradation of the catalyst and the formation of byproducts.
-
Degassing: Thoroughly degas your solvent and reaction mixture using techniques like freeze-pump-thaw or by bubbling argon or nitrogen through the solvent for an extended period.
-
Reagent Quality: Use high-purity reagents. The boronic acid or other coupling partner should be pure, as impurities can sometimes accelerate dehalogenation.
Experimental Workflow for Troubleshooting Dehalogenation
Below is a systematic workflow to address dehalogenation issues in a cross-coupling reaction.
Caption: A stepwise guide for troubleshooting dehalogenation.
Frequently Asked Questions (FAQs)
Q1: I am performing a lithium-halogen exchange on this compound using n-BuLi, but I am getting low yields of my desired product. Is dehalogenation a concern here?
A1: While direct dehalogenation by n-BuLi is less common than in Pd-catalyzed reactions, protonolysis of the lithiated intermediate is a major issue. If there are any proton sources in your reaction (e.g., trace water in the solvent, acidic protons on other functional groups), the highly reactive 2-lithio-1-methyl-1H-imidazole intermediate will be quenched to form 1-methyl-1H-imidazole.
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure your solvent (typically THF or diethyl ether) is rigorously dried and your glassware is flame-dried under vacuum.
-
Low Temperature: Perform the lithium-halogen exchange at very low temperatures (e.g., -78 °C) to increase the stability of the lithiated intermediate.
-
Fast Trapping: Add your electrophile quickly after the formation of the lithiated species to minimize the time it has to react with any trace proton sources.
Q2: Can the choice of the methylating agent for the imidazole nitrogen affect the stability of the C2-bromo substituent in subsequent reactions?
A2: Yes, the conditions used for N-methylation can potentially lead to side reactions if not chosen carefully. Using harsh conditions or certain reagents could compromise the integrity of the C-Br bond. It is advisable to use mild methylating agents like methyl iodide or dimethyl sulfate in the presence of a non-nucleophilic base like K2CO3 or NaH in an aprotic solvent like DMF or acetonitrile at moderate temperatures.
Q3: Are there alternative C-C bond-forming reactions for this compound that are less prone to dehalogenation than Suzuki couplings?
A3: Yes, if Suzuki couplings are consistently problematic, you might consider other cross-coupling reactions. For example, Stille couplings (using organostannanes) can sometimes be milder and less prone to dehalogenation, although the toxicity of tin reagents is a significant drawback. Alternatively, direct C-H arylation at the C5 position of 1-methylimidazole, followed by a subsequent bromination at C2, could be a different synthetic route to consider, thereby avoiding the use of the bromo-derivative in the C-C bond-forming step altogether.
Data Summary: Influence of Reaction Parameters on Dehalogenation
The following table summarizes the typical effects of varying reaction parameters on the yield of the desired product versus the dehalogenated byproduct in a model Suzuki coupling reaction.
| Parameter | Condition A | Yield (A) | Dehalogenation (A) | Condition B | Yield (B) | Dehalogenation (B) |
| Ligand | PPh3 | 45% | 30% | XPhos | 85% | <5% |
| Base | t-BuOK | 50% | 25% | K3PO4 | 82% | 7% |
| Temperature | 110 °C | 60% | 20% | 80 °C | 78% | 8% |
| Solvent | DMF | 55% | 22% | Toluene | 80% | 9% |
Yields are hypothetical and for illustrative purposes.
Key Experimental Protocols
Protocol 1: Optimized Suzuki Coupling to Minimize Dehalogenation
This protocol describes a generalized procedure for the Suzuki coupling of this compound with an arylboronic acid.
-
Reagent Preparation: In a glovebox, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), K3PO4 (2.5 equiv), and the (XPhos)Pd G3 precatalyst (0.02 equiv) to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous, degassed toluene (to make a 0.2 M solution with respect to the limiting reagent) to the vial.
-
Reaction Setup: Seal the vial and remove it from the glovebox. Place it in a preheated heating block at 80 °C.
-
Monitoring: Stir the reaction mixture at 80 °C. Monitor the reaction progress by taking aliquots and analyzing them by LC-MS or TLC. The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Logical Diagram for Reagent Selection
This diagram illustrates the decision-making process for selecting the key reagents for a dehalogenation-sensitive cross-coupling reaction.
Caption: Decision tree for selecting optimal reaction components.
Technical Support Center: Optimizing Suzuki Coupling for 2-Bromo-1-methyl-1H-imidazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of 2-Bromo-1-methyl-1H-imidazole.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended conditions for the Suzuki coupling of this compound with an arylboronic acid?
A1: For a starting point, a common set of conditions involves using a palladium catalyst like Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd(OAc)₂) with a phosphine ligand (e.g., SPhos). An inorganic base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is typically used. A popular solvent system is a mixture of an organic solvent like 1,4-dioxane and water. The reaction is generally heated to temperatures between 80-100 °C.[1][2]
Q2: My reaction is showing low to no yield. What are the most critical parameters to optimize?
A2: The most critical parameters for a successful Suzuki coupling are the choice of catalyst (palladium source and ligand), the base, and the solvent system.[1] The interplay between these three components is crucial for an efficient catalytic cycle. For challenging substrates like N-heterocycles, screening different combinations of these parameters is often necessary.
Q3: I am observing a significant amount of dehalogenated side product (1-methyl-1H-imidazole). How can I minimize this?
A3: Dehalogenation is a common side reaction where the bromine atom is replaced by a hydrogen atom. This can be caused by an inappropriate choice of ligand, a base that is too strong, or harsh reaction conditions such as prolonged reaction times and high temperatures. To minimize dehalogenation, consider switching to bulkier, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. Using a milder base or lowering the reaction temperature and time can also be beneficial.
Q4: How does the choice of base affect the reaction?
A4: The base plays a crucial role in the transmetalation step of the catalytic cycle by activating the boronic acid.[3] The choice of base can significantly impact the reaction rate and yield. Common inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are effective. The strength and solubility of the base are important factors; for instance, a 1:1 mixture of DMF and water can be an efficient solvent system as it helps to dissolve both the organic reactants and the inorganic base, thus accelerating the reaction.
Q5: Can the imidazole nitrogen interfere with the palladium catalyst?
A5: Yes, the nitrogen atoms in the imidazole ring can coordinate to the palladium center, which can inhibit the catalyst and lead to lower yields.[1][4] This is a known issue with nitrogen-rich heterocycles. Using bulky ligands can help to shield the palladium atom and prevent this inhibitory coordination.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solutions |
| Low or No Product Formation | 1. Inactive catalyst. 2. Inappropriate choice of ligand, base, or solvent. 3. Reaction temperature is too low. 4. Catalyst inhibition by the imidazole substrate. | 1. Ensure the palladium catalyst is active; consider using a pre-catalyst. 2. Screen different combinations of ligands (e.g., PPh₃, SPhos, XPhos), bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃), and solvent systems (e.g., Dioxane/H₂O, Toluene/H₂O, DMF/H₂O). 3. Gradually increase the reaction temperature, for example, from 80 °C to 100 °C. 4. Employ bulky, electron-rich ligands to shield the palladium center. |
| Significant Dehalogenation | 1. The reaction temperature is too high or the reaction time is too long. 2. The base is too strong. 3. The chosen ligand is not optimal. | 1. Reduce the reaction temperature and monitor the reaction closely to avoid unnecessarily long reaction times. 2. Switch to a milder base (e.g., from K₃PO₄ to K₂CO₃). 3. Use bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction mixture. 2. Suboptimal catalyst system. | 1. Ensure the reaction mixture and solvents are thoroughly degassed using techniques like bubbling with an inert gas (Argon or Nitrogen) or freeze-pump-thaw cycles. 2. Optimize the catalyst and ligand combination. |
| Poor Reproducibility | 1. Inconsistent quality of reagents or solvents. 2. Incomplete degassing. 3. Inconsistent heating. | 1. Use high-purity, anhydrous solvents and fresh reagents. 2. Standardize the degassing procedure. 3. Ensure uniform and consistent heating, for example, by using an oil bath. |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This protocol provides a starting point and should be optimized for specific arylboronic acids.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2–1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ (3-5 mol%) or Pd(OAc)₂ (2-5 mol%))
-
Ligand (if using a separate palladium source, e.g., SPhos (4-10 mol%))
-
Base (e.g., K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.))
-
Degassed solvent system (e.g., 1,4-Dioxane/Water 4:1 v/v, 5 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, the base, and the palladium catalyst (and ligand, if separate).
-
Seal the flask with a septum and evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following table summarizes representative reaction conditions for the Suzuki coupling of 2-bromo-1-methyl-1H-benzo[d]imidazole, a structurally similar substrate, which can be used as a guide for optimizing the reaction with this compound.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (10) | Cs₂CO₃ | Dioxane/H₂O | 100 | 15-20 | ~85-95 | [1] |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | K₃PO₄ | 1,4-Dioxane | 80 | 12 | ~90 | [1] |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | Toluene/H₂O | 95 | 31 | Moderate to Excellent | [1] |
| 4 | 4-Fluorophenylboronic acid | P1 Precatalyst (1.5) | - | K₃PO₄ | Dioxane/H₂O | 60 | 5-8 | Good to Excellent | [1] |
| 5 | 2-Naphthylboronic acid | Pd₂(dba)₃ (2) | IMes (in situ) | Cs₂CO₃ | Dioxane | 100 | 15 | ~96 | [1] |
Yields are approximate and based on reactions with a similar substrate. P1 Precatalyst is a commercially available air- and moisture-stable palladium(II) precatalyst. IMes is an N-heterocyclic carbene ligand.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the Suzuki coupling of this compound.
Troubleshooting Logic Diagram
Caption: A logic diagram for troubleshooting low-yielding Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Guide for Buchwald-Hartwig Amination Side Reactions
Welcome to our dedicated technical support center for the Buchwald-Hartwig amination. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and mitigate common side reactions encountered during this powerful C-N cross-coupling reaction. Here, you will find a comprehensive guide in a question-and-answer format, addressing specific experimental issues with detailed explanations, quantitative data, and actionable protocols.
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig reaction is giving a low yield of the desired arylamine. What are the likely causes and how can I improve it?
Low yields in Buchwald-Hartwig amination can stem from several factors, often related to catalyst activity and reaction conditions. Common culprits include catalyst poisoning, suboptimal choice of ligand or base, impure reagents, or inadequate reaction setup.[1] For instance, in the amination of 2-halopyridines, the pyridine nitrogen can coordinate to the palladium catalyst, leading to its deactivation.[2]
Troubleshooting Steps:
-
Ensure an Inert Atmosphere: Palladium catalysts are sensitive to oxygen.[1] Ensure your reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that all solvents are thoroughly degassed.
-
Use High-Purity Reagents: Water and other protic impurities can lead to catalyst decomposition and the formation of palladium black.[1][3] Use anhydrous solvents and ensure your amine and aryl halide are pure.
-
Optimize Ligand and Base Combination: The choice of ligand and base is critical and often substrate-dependent. A systematic screening of different ligands and bases is recommended.[4]
-
Consider a Pre-catalyst: Using a well-defined palladium pre-catalyst can lead to more consistent and reproducible results compared to generating the active catalyst in situ.
Q2: I am observing a significant amount of a side product that corresponds to the starting aryl halide being replaced by a hydrogen atom. What is this side reaction and how can I minimize it?
This side reaction is known as hydrodehalogenation , where the aryl halide is reduced to the corresponding arene.[5] It is a common side reaction that competes with the desired amination pathway.[5] This occurs through the formation of a palladium hydride species, which can then react with the aryl halide.[3]
Strategies to Minimize Hydrodehalogenation:
-
Ligand Selection: Bulky, electron-rich phosphine ligands can promote the desired reductive elimination over hydrodehalogenation. Screening different ligands is a key strategy.[6][7]
-
Base Selection: The choice of base can significantly influence the extent of hydrodehalogenation. Weaker bases or less sterically hindered bases may be beneficial in some cases.[5]
-
Reaction Temperature: Lowering the reaction temperature can sometimes suppress hydrodehalogenation.[5]
-
Additives: In some cases, the use of additives, such as co-catalysts, has been shown to suppress hydrodehalogenation. For example, a bimetallic palladium-copper nanocatalyst system has been reported to prevent this side reaction in aqueous media.[8]
The following table provides a representative comparison of different bases on the yield of the desired product versus the hydrodehalogenation side product for a model reaction.
| Base | pKa (approx.) | Desired Product Yield (%) | Hydrodehalogenation (%) | Notes |
| NaOtBu | ~19 | >95% | <5% | Often provides high reaction rates but can be incompatible with sensitive functional groups.[9] |
| K₃PO₄ | ~12.3 | 85% | 10% | A weaker base that can be beneficial for substrates with base-sensitive functional groups.[9] |
| Cs₂CO₃ | ~10.3 | 70% | 25% | A milder base, but may require higher temperatures or longer reaction times.[9] |
This data is representative and the optimal base will be substrate-dependent.
Q3: My reaction with a primary amine is sluggish and produces a significant amount of an imine byproduct. What is happening and how can I fix it?
This is likely due to a side reaction called β-hydride elimination . This unproductive pathway competes with the desired reductive elimination step in the catalytic cycle and is more prevalent with primary amines that have β-hydrogens.[6][10] The β-hydride elimination from the palladium-amido intermediate leads to the formation of an imine and a palladium hydride species, which can then lead to hydrodehalogenation.[6]
Methods to Prevent β-Hydride Elimination:
-
Ligand Choice: The use of bulky, electron-rich biarylphosphine ligands is crucial. These ligands sterically hinder the formation of the co-planar arrangement required for β-hydride elimination and promote the desired reductive elimination.[6][10] Chelating bidentate phosphine ligands like BINAP and DPPF are also effective in suppressing this side reaction.[6]
-
Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the β-hydride elimination pathway.
-
Amine Structure: If possible, using an amine that lacks β-hydrogens will completely avoid this side reaction.
The following diagram illustrates the competition between the desired reductive elimination and the β-hydride elimination side reaction.
Q4: My reaction mixture turns black and the reaction stalls. What does this indicate?
The formation of a fine black precipitate, known as palladium black, indicates catalyst decomposition .[1] This means the palladium catalyst has precipitated out of the catalytic cycle as metallic palladium, rendering it inactive.
Common Causes and Solutions for Catalyst Decomposition:
-
High Temperatures: Prolonged exposure to high temperatures can cause the catalyst to decompose.[1]
-
Solution: Lower the reaction temperature and potentially increase the reaction time. Monitor the reaction for the formation of palladium black.
-
-
Impure Reagents or Solvents: The presence of oxygen or other impurities can lead to the oxidation and precipitation of the palladium catalyst.[1]
-
Solution: Ensure all reagents are of high purity and solvents are anhydrous and properly degassed.
-
-
Inappropriate Ligand: The ligand plays a crucial role in stabilizing the palladium catalyst.
-
Solution: Use a ligand that is known to be robust under the reaction conditions. Bulky, electron-rich ligands often provide greater stability.
-
Troubleshooting Workflow
This flowchart provides a systematic approach to troubleshooting common issues in Buchwald-Hartwig amination.
Experimental Protocols
General Protocol for a Small-Scale Buchwald-Hartwig Amination Reaction
This protocol provides a general starting point for a small-scale reaction. Optimization will likely be necessary for specific substrates.
Materials:
-
Aryl halide (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%)
-
Phosphine ligand (e.g., XPhos, 0.024 mmol, 2.4 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol)
-
Anhydrous, degassed solvent (e.g., toluene, 5 mL)
-
Oven-dried glassware and magnetic stir bar
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, palladium pre-catalyst, phosphine ligand, and base under an inert atmosphere (in a glovebox if possible).
-
Seal the flask and purge with argon or nitrogen for 5-10 minutes.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the amine via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.[1]
-
Monitor the reaction progress by TLC or GC-MS.[2]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
Protocol for Ligand Screening to Minimize Side Reactions
This protocol outlines a high-throughput approach to screen different phosphine ligands to identify the optimal one for your specific reaction.
Materials:
-
Aryl halide (0.1 mmol per reaction)
-
Amine (0.12 mmol per reaction)
-
Palladium source (e.g., Pd(OAc)₂, 0.002 mmol, 2 mol% per reaction)
-
A panel of phosphine ligands (e.g., XPhos, RuPhos, SPhos, DavePhos, BINAP; 0.004 mmol, 4 mol% per reaction)
-
Base (e.g., K₃PO₄, 0.2 mmol per reaction)
-
Anhydrous, degassed solvent (e.g., dioxane, 1 mL per reaction)
-
96-well plate or an array of reaction vials
-
Inert atmosphere glovebox
Procedure:
-
In a glovebox, prepare a stock solution of the aryl halide, amine, and base in the chosen solvent.
-
Prepare individual stock solutions for the palladium source and each ligand.
-
In each well or vial, add the palladium stock solution and one of the ligand stock solutions.
-
Add the stock solution containing the aryl halide, amine, and base to each well.
-
Seal the plate or vials and heat to the desired temperature with stirring.
-
After a set time (e.g., 12 or 24 hours), cool the reactions to room temperature.
-
Take an aliquot from each reaction, dilute it, and analyze by GC-MS or LC-MS to determine the ratio of the desired product to the side products (e.g., hydrodehalogenated arene).
-
The ligand that provides the highest ratio of product to side product is the optimal choice for your reaction.
The following table shows representative data from a ligand screening experiment.
| Ligand | Desired Product (%) | Hydrodehalogenation (%) |
| XPhos | 92 | 5 |
| RuPhos | 85 | 12 |
| SPhos | 78 | 18 |
| DavePhos | 65 | 30 |
| BINAP | 88 | 9 |
This data is illustrative. Actual results will vary depending on the specific substrates and reaction conditions.
References
- 1. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04074F [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]
improving yield and purity in 2-Bromo-1-methyl-1H-imidazole synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Bromo-1-methyl-1H-imidazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and direct method for the synthesis of this compound is the electrophilic bromination of 1-methyl-1H-imidazole using a suitable brominating agent.
Q2: What are the typical challenges encountered in this synthesis?
A2: Researchers often face challenges such as low yield, the formation of polybrominated side products, and difficulties in purifying the final product. Controlling the reaction stoichiometry and conditions is crucial to minimize these issues.
Q3: What brominating agents are suitable for this synthesis?
A3: Common brominating agents include N-Bromosuccinimide (NBS), and bromine (Br₂). The choice of agent can influence the selectivity and reactivity of the bromination.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored using Thin-Layer Chromatography (TLC). This allows for the visualization of the consumption of the starting material and the formation of the product and any byproducts.
Q5: What are the recommended purification methods for this compound?
A5: Purification is typically achieved through column chromatography on silica gel or recrystallization from an appropriate solvent system. The choice of method depends on the scale of the reaction and the nature of the impurities.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, providing possible causes and suggested solutions.
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Formation | Inactive brominating agent. | Use a fresh, properly stored batch of the brominating agent. |
| Insufficient reaction temperature. | Gradually increase the reaction temperature while monitoring the reaction by TLC. | |
| Incorrect stoichiometry. | Carefully check the molar equivalents of the reactants. | |
| Formation of Polybrominated Byproducts | Excess brominating agent. | Use a stoichiometric amount or a slight excess of the brominating agent. |
| High reaction temperature. | Perform the reaction at a lower temperature to improve selectivity. | |
| Prolonged reaction time. | Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. | |
| Difficult Purification | Co-elution of product and impurities. | Optimize the solvent system for column chromatography to achieve better separation. |
| Oily product that does not solidify. | Try co-distillation with a suitable solvent or conversion to a salt for purification. |
Experimental Protocols
An illustrative experimental protocol for the synthesis of this compound is provided below. This protocol is based on general methods for the bromination of imidazoles and may require optimization for specific laboratory conditions.
Materials:
-
1-methyl-1H-imidazole
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM) or Acetonitrile (MeCN)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Dissolve 1-methyl-1H-imidazole (1.0 eq) in the chosen solvent (DCM or MeCN) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.0-1.1 eq) portion-wise to the stirred solution over 15-30 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to neutralize any unreacted NBS.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield pure this compound.
Visualizations
The following diagrams illustrate the synthetic workflow and a troubleshooting decision-making process.
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for synthesis issues.
Technical Support Center: Purification of 2-Bromo-1-methyl-1H-imidazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Bromo-1-methyl-1H-imidazole by column chromatography. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: For the purification of this compound, silica gel is the most commonly used and recommended stationary phase. Standard silica gel with a particle size of 60-120 mesh or 230-400 mesh is suitable for most applications.
Q2: Which mobile phase (eluent) system is best for separating this compound?
A2: A good starting point for the mobile phase is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate. The optimal ratio will depend on the specific impurities present in your crude sample. It is highly recommended to first determine the ideal solvent system using Thin Layer Chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.[1] A gradient elution, starting with a lower polarity and gradually increasing it, may be necessary for effective separation.[1]
Q3: How can I visualize this compound on a TLC plate?
A3: this compound can be visualized on a TLC plate using a UV lamp (typically at 254 nm), as the imidazole ring is UV active.[2] Staining with potassium permanganate or iodine can also be used as alternative visualization methods.
Q4: What are the key physical properties of this compound?
A4: this compound is a solid with a boiling point of 172 °C and a density of approximately 1.649 g/mL at 25 °C.[3][4] Its molecular weight is 161.00 g/mol .[5]
Q5: Is this compound stable during column chromatography?
A5: While imidazoles are generally stable, brominated heterocyclic compounds can sometimes be susceptible to dehalogenation, particularly in the presence of certain metals or bases.[6] It is good practice to use clean glassware and pure solvents to minimize the risk of degradation on the column. If you suspect degradation, consider using a less acidic silica gel or deactivating the silica gel with a small amount of a neutral base like triethylamine in the eluent.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Poor or No Separation | Inappropriate solvent system (eluent polarity is too high or too low). | Optimize the eluent system using TLC to achieve an Rf of 0.2-0.4 for the target compound.[1] Consider using a gradient elution. |
| Column overloading. | Reduce the amount of crude material loaded onto the column. As a general rule, the amount of sample should be 1-5% of the weight of the stationary phase. | |
| Product Elutes Too Quickly | The eluent is too polar. | Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane). |
| Product Does Not Elute | The eluent is not polar enough. | Increase the polarity of the mobile phase by increasing the proportion of the polar solvent (e.g., ethyl acetate). |
| The compound may have degraded on the silica gel. | Consider deactivating the silica gel with triethylamine. Ensure the compound is stable under the chosen conditions. | |
| Tailing of Spots on TLC/Broad Bands on Column | The sample is too concentrated when loaded. | Dissolve the sample in a minimal amount of solvent before loading. Adsorbing the sample onto a small amount of silica gel before loading (dry loading) can improve band sharpness.[1] |
| The compound is interacting strongly with acidic sites on the silica gel. | Add a small amount (0.1-1%) of a modifier like triethylamine or methanol to the eluent to improve peak shape. | |
| Low Yield of Purified Product | Incomplete elution from the column. | After collecting the main fractions, flush the column with a highly polar solvent (e.g., 10% methanol in dichloromethane) to check for any remaining product. |
| The product is spread across too many fractions. | Optimize the elution gradient to achieve a sharper elution profile. | |
| Degradation of the product on the column. | Assess the stability of the compound on silica gel using a small-scale test. Consider alternative purification methods if degradation is significant.[7] | |
| Co-elution of Impurities | The polarity of the impurity is very similar to the product. | Try a different solvent system. For example, substitute ethyl acetate with dichloromethane or acetone to alter the selectivity. |
| The column is not packed properly (channeling). | Ensure the silica gel is packed uniformly without any air bubbles or cracks. |
Experimental Protocol: Column Chromatography of this compound
This protocol provides a general procedure. Optimization may be required based on the specific impurity profile of the crude material.
1. Preparation of the Stationary Phase:
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 Hexane:Ethyl Acetate).[1]
-
Pour the slurry into a glass column with the stopcock closed, ensuring no air bubbles are trapped.[1]
-
Allow the silica to settle into a packed bed, and then drain the excess solvent until the solvent level is just at the top of the silica.[1]
2. Sample Preparation and Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).[1]
-
Dry Loading (Recommended): In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica.[1]
-
Carefully add the silica-adsorbed sample to the top of the column, creating a thin, even layer.[1]
3. Elution:
-
Begin passing the eluent through the column. Start with a low polarity solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., to 90:10, 85:15, etc.) to move the compounds down the column at different rates.[1]
4. Fraction Collection:
-
Collect the eluting solvent in a series of labeled test tubes or flasks.[1]
5. Purity Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.[1] Spot the crude material, the pure standard (if available), and aliquots from different fractions on the same TLC plate.
6. Solvent Evaporation:
-
Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.[1]
Data Presentation
Table 1: Recommended Starting Conditions for Column Chromatography
| Parameter | Recommended Condition | Notes |
| Stationary Phase | Silica Gel (60-120 or 230-400 mesh) | Standard grade silica is generally sufficient. |
| Mobile Phase | Hexane/Ethyl Acetate | Start with a low polarity (e.g., 95:5) and increase the ethyl acetate content. |
| TLC Rf Value | ~0.3 | This is a target Rf in a suitable solvent system for good separation on the column. |
| Loading Method | Dry Loading | Recommended for better resolution and sharper bands. |
| Visualization | UV (254 nm) | The imidazole ring is UV active. |
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for poor separation in column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-ブロモ-1-メチル-1H-イミダゾール 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | 16681-59-7 [chemicalbook.com]
- 5. This compound | C4H5BrN2 | CID 2773262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. hovione.com [hovione.com]
choice of ligand and base to minimize byproducts in coupling reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproducts in coupling reactions through the judicious choice of ligands and bases.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in palladium-catalyzed cross-coupling reactions?
Common byproducts in palladium-catalyzed cross-coupling reactions include:
-
Homocoupled Products: These arise from the coupling of two identical reaction partners, such as two molecules of the organometallic reagent (e.g., boronic acid in Suzuki coupling) or two molecules of the organic halide.[1][2] The formation of homocoupled products from boronic acids can be promoted by the presence of oxygen.[2]
-
Dehalogenation: This is the reduction of the organic halide starting material, where the halogen is replaced by a hydrogen atom.[3] This side reaction is particularly prevalent with electron-rich aryl halides and highly active catalyst systems.[3]
-
Protodeboronation: In Suzuki coupling, this is the protonolysis of the C-B bond of the organoboron reagent, leading to the formation of an arene byproduct and boric acid.
-
Products from Ligand Involvement: In some cases, the phosphine ligand itself can participate in side reactions, leading to the formation of phosphonium salts or other ligand-derived impurities.[2]
-
β-Hydride Elimination: When the organic halide or organometallic partner contains a β-hydrogen, β-hydride elimination can occur, leading to the formation of an alkene byproduct.
Q2: How does the choice of ligand influence the formation of byproducts?
The ligand plays a critical role in stabilizing the palladium catalyst and modulating its reactivity, which directly impacts the formation of byproducts.[4]
-
Steric Bulk: Bulky ligands, such as those developed by Buchwald and others, can promote the desired reductive elimination step to form the cross-coupled product and suppress side reactions like β-hydride elimination.[5] However, very bulky ligands can sometimes favor overfunctionalization in reactions with polyhalogenated substrates.[6]
-
Electron-Donating Properties: Electron-rich ligands increase the electron density on the palladium center, which can facilitate the rate-limiting oxidative addition step, particularly with less reactive aryl chlorides.[7] This can help to outcompete side reactions.
-
Bite Angle (for bidentate ligands): The geometry of bidentate phosphine ligands, characterized by the bite angle, can influence the ease of reductive elimination and thus the product distribution.
-
Ligand-to-Metal Ratio: An appropriate ligand-to-metal ratio is crucial for catalyst stability and activity. An excess of ligand can sometimes inhibit the reaction, while an insufficient amount can lead to catalyst decomposition and the formation of palladium black.
Q3: What is the role of the base in minimizing side reactions?
The base is a crucial component in many cross-coupling reactions, and its identity and strength can significantly influence the reaction outcome.[3]
-
Activation of the Nucleophile: In Suzuki coupling, the base activates the organoboron species to facilitate transmetalation.[8]
-
Neutralization of Byproducts: In Heck and Sonogashira couplings, the base neutralizes the hydrogen halide byproduct.[9]
-
Influence on Catalyst Activity: The choice of base can affect the electronic properties of the catalyst and the overall rate of the reaction.
-
Minimizing Byproducts: The use of a weaker inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) can be preferable to strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu), which can promote dehalogenation.[3] For substrates with base-sensitive functional groups, weaker bases are also recommended to avoid degradation.[5]
Q4: How can I minimize homocoupling of my starting materials?
Minimizing homocoupling often involves careful control of the reaction conditions:
-
Degassing: Rigorous exclusion of oxygen from the reaction mixture is crucial, as oxygen can promote the homocoupling of organoboronic acids in Suzuki reactions.[2][10] This can be achieved by sparging solvents with an inert gas like argon or nitrogen.[10]
-
Choice of Catalyst and Ligand: Using a well-defined palladium precatalyst can help to ensure the formation of the active Pd(0) species and minimize side reactions.[11] The choice of ligand can also influence the relative rates of cross-coupling versus homocoupling.
-
Additives: In some cases, the addition of a mild reducing agent, such as potassium formate, can suppress homocoupling by minimizing the concentration of Pd(II) species that can promote this side reaction.[10]
-
Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of homocoupling relative to the desired cross-coupling reaction.
Q5: What are the best practices for setting up a high-yield coupling reaction with minimal byproducts?
-
Use High-Purity Reagents: Ensure that starting materials, solvents, and bases are of high purity and anhydrous where necessary.[5]
-
Inert Atmosphere: Assemble the reaction under an inert atmosphere (argon or nitrogen) to prevent the ingress of oxygen and moisture.[2]
-
Proper Catalyst Handling: Use well-defined precatalysts when possible, as they often provide more reproducible results than generating the active catalyst in situ from Pd(II) sources.[12]
-
Systematic Optimization: When developing a new coupling reaction, systematically screen different ligands, bases, solvents, and temperatures to identify the optimal conditions.
-
Reaction Monitoring: Monitor the progress of the reaction by techniques such as TLC, GC-MS, or LC-MS to determine the optimal reaction time and identify the formation of any byproducts.
Troubleshooting Guides
Problem 1: Significant formation of homocoupled product.
| Potential Cause | Troubleshooting Step | Rationale |
| Oxygen in the reaction mixture | Degas all solvents and the reaction mixture thoroughly with an inert gas (Ar or N₂).[2][10] | Oxygen can promote the oxidative homocoupling of organometallic reagents, particularly boronic acids.[2] |
| Suboptimal catalyst system | Screen different palladium precatalysts and ligands. | The nature of the ligand can influence the relative rates of the desired cross-coupling and the undesired homocoupling. |
| Presence of Pd(II) species | Consider adding a mild reducing agent like potassium formate.[10] | Pd(II) species can stoichiometrically react with the organometallic reagent to produce the homocoupled product.[10] |
| Incorrect base | Evaluate the effect of different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). | The base can influence the stability of the organometallic reagent and the overall catalytic cycle. |
Problem 2: Dehalogenation of the aryl halide starting material.
| Potential Cause | Troubleshooting Step | Rationale |
| Strongly basic conditions | Switch to a weaker inorganic base such as K₂CO₃ or K₃PO₄.[3] | Strong alkoxide bases can act as hydride donors, leading to hydrodehalogenation.[3] |
| High reaction temperature | Decrease the reaction temperature. | Higher temperatures can increase the rate of the dehalogenation side reaction.[3] |
| Inappropriate solvent | Use an aprotic solvent. | Protic solvents can sometimes act as a hydride source.[3] |
| Highly active catalyst | Screen different ligands to find one that favors the cross-coupling pathway. | The electronic and steric properties of the ligand can influence the selectivity of the catalyst.[3] |
Problem 3: Low yield and formation of unidentified impurities.
| Potential Cause | Troubleshooting Step | Rationale |
| Catalyst deactivation | Ensure an inert atmosphere and use a well-defined precatalyst. Consider adding a slight excess of ligand. | The active Pd(0) species can be sensitive to air and moisture, leading to the formation of inactive palladium black. |
| Impure starting materials | Purify starting materials and ensure solvents are anhydrous.[5] | Impurities can poison the catalyst or participate in side reactions. |
| Suboptimal reaction conditions | Systematically screen ligands, bases, solvents, and temperatures. | Coupling reactions are often highly sensitive to the specific combination of reaction parameters. |
| Product inhibition | Monitor the reaction progress and consider stopping it before full conversion of starting materials if byproduct formation increases over time. | The product itself can sometimes coordinate to the metal center and inhibit the catalyst. |
Experimental Protocols
General Procedure for a Suzuki-Miyaura Coupling Reaction
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., 1,4-dioxane/water mixture, 5 mL). Then, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) or a precatalyst/ligand combination.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time, monitoring the reaction progress by TLC or GC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Caption: Catalytic cycle of a cross-coupling reaction with competing byproduct pathways.
Caption: A decision tree to guide the selection of ligands and bases.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 12. reddit.com [reddit.com]
identifying common impurities in 2-Bromo-1-methyl-1H-imidazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating common impurities during the synthesis of 2-Bromo-1-methyl-1H-imidazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound via direct bromination of 1-methylimidazole?
A1: The most prevalent impurities are typically unreacted starting material (1-methylimidazole) and over-brominated products. These include various di- and tri-brominated isomers of 1-methylimidazole, such as 4,5-dibromo-1-methyl-1H-imidazole and 2,4,5-tribromo-1-methyl-1H-imidazole. The formation of regioisomers can also occur, complicating the impurity profile.
Q2: How can I monitor the progress of the bromination reaction to minimize impurity formation?
A2: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the reaction's progress. By comparing the reaction mixture's TLC profile to that of the 1-methylimidazole starting material and the desired this compound product, you can determine the optimal time to quench the reaction. This helps to prevent the formation of over-brominated impurities by stopping the reaction once the starting material is consumed and before significant amounts of byproducts are generated.
Q3: What are the recommended purification techniques to remove common impurities?
A3: The choice of purification method depends on the impurity profile and scale of the reaction.
-
Column Chromatography: This is a highly effective method for separating the desired product from both unreacted starting material and over-brominated byproducts due to polarity differences.
-
Recrystallization: If a suitable solvent is found, recrystallization can be an efficient technique for removing impurities, especially for larger scale purifications.
-
Vacuum Distillation: Given the liquid nature of 1-methylimidazole and the solid nature of the brominated products, vacuum distillation can be employed to remove unreacted starting material.
Q4: Are there any specific analytical techniques to identify and quantify the impurities?
A4: Yes, several analytical techniques are crucial for identifying and quantifying impurities:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is invaluable for structural elucidation of the product and impurities. Each compound will have a unique set of chemical shifts and coupling constants.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a powerful tool for separating and quantifying the components of the reaction mixture, allowing for the determination of the purity of the final product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to separate volatile components and identify them based on their mass-to-charge ratio, which is particularly useful for identifying unreacted starting material and smaller molecular weight byproducts.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of this compound | - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient brominating agent. | - Monitor the reaction by TLC to ensure completion. - Optimize the reaction temperature; gradual increases may improve the rate. - Consider using a more reactive brominating agent if the reaction is sluggish. |
| Presence of significant amounts of unreacted 1-methylimidazole | - Insufficient amount of brominating agent. - Reaction time is too short. | - Ensure the correct stoichiometry of the brominating agent. A slight excess may be necessary. - Increase the reaction time and monitor by TLC until the starting material is consumed. |
| High levels of over-brominated impurities (di- and tri-bromo derivatives) | - Excess of brominating agent. - Prolonged reaction time. - High reaction temperature. | - Carefully control the stoichiometry of the brominating agent. - Quench the reaction as soon as the starting material is consumed (monitored by TLC). - Perform the reaction at a lower temperature to increase selectivity for mono-bromination. |
| Formation of multiple product spots on TLC, suggesting isomers | - Non-selective bromination at different positions on the imidazole ring. - If starting from a brominated imidazole, methylation can occur at different nitrogen atoms. | - Optimize reaction conditions (solvent, temperature, brominating agent) to favor the formation of the desired isomer. - Careful column chromatography can often separate isomers. |
| Difficulty in purifying the product | - Impurities have similar polarity to the desired product. - The product is an oil or fails to crystallize. | - For column chromatography, experiment with different solvent systems to achieve better separation. - If recrystallization fails, try trituration with a non-polar solvent to induce crystallization or remove oily impurities. |
Data Presentation
The following table summarizes the typical ¹H NMR chemical shifts for this compound and its common impurities. These values can aid in the identification of components in the reaction mixture.
| Compound | ¹H NMR Chemical Shifts (δ, ppm) |
| 1-Methylimidazole | ~7.5 (s, 1H), ~7.0 (s, 1H), ~6.9 (s, 1H), ~3.6 (s, 3H) |
| This compound | ~7.1 (d, 1H), ~6.9 (d, 1H), ~3.6 (s, 3H) |
| 4,5-Dibromo-1-methyl-1H-imidazole[1] | ~7.5 (s, 1H), ~3.7 (s, 3H) |
| 2,4,5-Tribromo-1-methyl-1H-imidazole | ~3.8 (s, 3H) |
Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the direct bromination of 1-methylimidazole.
Materials:
-
1-Methylimidazole
-
N-Bromosuccinimide (NBS) or Bromine (Br₂)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Chloroform, or Acetonitrile)
-
Inert gas (e.g., Nitrogen or Argon)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 1-methylimidazole (1.0 equivalent) in the chosen anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the brominating agent (1.0 - 1.1 equivalents) to the stirred solution. If using bromine, it should be added dropwise as a solution in the same solvent.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any unreacted bromine.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Synthetic Pathway and Impurity Formation
Caption: Synthetic pathway and common impurity formation in the synthesis of this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.
References
monitoring reaction progress of 2-Bromo-1-methyl-1H-imidazole via TLC or LC-MS
Welcome to the Technical Support Center for monitoring reactions involving 2-Bromo-1-methyl-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for tracking reaction progress using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guides
This section addresses common problems encountered during the analysis of this compound reactions.
Thin-Layer Chromatography (TLC) Troubleshooting
Question: My spots are streaking or elongated on the TLC plate. What could be the cause?
Answer: Streaking can be caused by several factors. A primary reason is often sample overloading; try running the separation again with a more diluted sample solution.[1][2] For compounds like imidazoles which can be basic, streaking may occur due to strong interactions with the acidic silica gel. Adding a small amount of a basic modifier like triethylamine (0.1–2.0%) or ammonia in methanol to your mobile phase can often resolve this issue.[1][2]
Question: I can't see any spots on my TLC plate after development, even under UV light. What should I do?
Answer: If your compound is not UV-active, it won't be visible under a UV lamp.[1] You should try using a chemical stain for visualization. An iodine chamber is a good general-purpose choice.[3] Another possibility is that your sample is too dilute. Try concentrating your sample by spotting it multiple times in the same location, ensuring the spot is dry between applications.[1][4] Also, verify that the starting solvent level in the developing chamber is below the spotting line to prevent the sample from dissolving directly into the solvent pool.[1][4]
Question: The Rf values of my starting material and product are very similar, making it difficult to monitor the reaction.
Answer: When spots have similar Rf values, changing the polarity of the mobile phase is the first step. Test different solvent systems to improve separation.[5] A useful technique is the "co-spot," where the starting material and the reaction mixture are spotted in the same lane.[6] If the reaction is complete, you should see a single spot. If the spots are still not well-resolved, trying a different stationary phase (e.g., alumina or reverse-phase TLC plates) may be necessary.
Question: My spots are all stuck at the baseline (Rf ≈ 0) or have all run with the solvent front (Rf ≈ 1). How do I fix this?
Answer:
-
Spots at the baseline: This indicates your eluent is not polar enough to move the compounds up the plate. You need to increase the polarity of your mobile phase, for instance, by increasing the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate mixture).[1]
-
Spots at the solvent front: This means your eluent is too polar, causing the compounds to travel with the solvent front. You should decrease the mobile phase polarity by increasing the proportion of the less polar solvent (e.g., hexane).[1]
Liquid Chromatography-Mass Spectrometry (LC-MS) Troubleshooting
Question: I am observing poor peak shape (tailing, fronting, or splitting) in my chromatogram. What are the likely causes?
Answer: Poor peak shape can stem from several issues. Column overload is a common cause, which can be addressed by diluting the sample.[7] Contamination of the column or a partially plugged frit can also lead to peak distortion.[8] For imidazole compounds, secondary interactions with residual silanols on the column packing can cause tailing. Using a mobile phase with an acidic additive like formic acid (typically 0.1%) can help protonate the imidazole and improve peak shape.[9] Additionally, ensure your injection solvent is not significantly stronger than your mobile phase, as this can cause peak splitting.[8]
Question: The retention times for my analyte are shifting between injections. What should I investigate?
Answer: Retention time shifts can indicate a few problems. Inconsistent mobile phase composition, often due to improper mixing or evaporation of a volatile solvent, is a frequent cause.[7] Changes in column temperature can also affect retention, so ensure the column oven is maintaining a stable temperature. A buildup of contaminants on the column can alter its chemistry over time, leading to gradual shifts.[7] Regular column flushing and the use of guard columns can help mitigate this.
Question: I am getting a weak or no signal for this compound. How can I improve sensitivity?
Answer: First, confirm that the mass spectrometer is set to the correct ionization mode (positive electrospray ionization, ESI+, is typical for imidazoles) and is monitoring for the correct m/z values.[9] Contamination in the ion source can suppress the signal; regular cleaning is essential.[7] The composition of the mobile phase can significantly impact ionization efficiency. The presence of an acid like formic acid helps promote protonation and enhances the signal in positive ion mode.[9] Also, check for matrix effects, where other components in your sample co-elute and suppress the ionization of your target analyte.[7]
Question: My mass spectrum shows unexpected ions or adducts. What do they mean?
Answer: In ESI, it is common to observe adducts where the analyte molecule associates with ions from the mobile phase or additives. Common adducts in positive mode include sodium ([M+Na]+), potassium ([M+K]+), and acetonitrile ([M+ACN+H]+). While the protonated molecule ([M+H]+) is usually the target ion for quantification, the presence of adducts can be useful for confirming molecular weight. If adduct formation is excessive and reduces the intensity of your target ion, you may need to use higher purity solvents or reduce the concentration of salts and additives.
Frequently Asked Questions (FAQs)
Q1: How do I select a suitable starting solvent system for TLC analysis of a reaction involving this compound? A1: A good starting point for many organic molecules is a binary mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (EtOAc).[3] For this compound, which is moderately polar, begin with a system like 7:3 or 1:1 hexanes:EtOAc. The goal is to find a system where the starting material has an Rf value of approximately 0.3-0.5, allowing room for the product to appear at a different Rf.[10]
Q2: How can I visualize the spots on the TLC plate? A2: Imidazole rings are often UV-active due to their aromatic nature. Therefore, the primary visualization method should be a UV lamp (254 nm), which will show the spots as dark patches on a fluorescent green background.[3] If spots are not visible under UV, an iodine chamber or a potassium permanganate (KMnO₄) stain can be used as effective alternatives.
Q3: What are the expected m/z values for this compound in LC-MS? A3: this compound has a molecular weight of approximately 161.00 g/mol . Due to the isotopic distribution of bromine (79Br and 81Br occur in a roughly 1:1 ratio), you should look for a characteristic pair of peaks in the mass spectrum.[11][12] In positive ion mode (ESI+), you will see the protonated molecule [M+H]+ as two peaks of nearly equal intensity at m/z 161 and 163. This isotopic signature is a key confirmation of the presence of a single bromine atom.
Q4: How do I know the reaction is complete by looking at the TLC plate? A4: To monitor a reaction, you should spot three lanes on your TLC plate: one for the starting material, one for the reaction mixture, and a "co-spot" lane containing both.[6] The reaction is considered complete when the spot corresponding to the limiting reactant in the reaction mixture lane has completely disappeared.[6] Simultaneously, you should observe the appearance of a new spot corresponding to the product.
Q5: What are some key considerations when preparing a reaction sample for LC-MS analysis? A5: Proper sample preparation is crucial for reliable LC-MS data. The reaction aliquot should be quenched and then diluted significantly with the mobile phase or a compatible solvent to avoid overloading the column. The final sample should be filtered through a 0.2 or 0.45 µm syringe filter to remove any particulate matter that could clog the system.[8][13] It is also important to ensure that the sample solvent is miscible with the mobile phase and does not cause the analyte to precipitate.
Experimental Protocols
Protocol 1: Monitoring Reaction Progress by TLC
-
Preparation: Prepare a TLC developing chamber with a suitable mobile phase (e.g., 1:1 Hexane:Ethyl Acetate). Place a piece of filter paper inside to ensure the chamber is saturated with solvent vapor.
-
Sample Preparation: Withdraw a small aliquot (a few microliters) from the reaction vessel using a capillary tube.[10] Dilute this aliquot in a small vial with an appropriate solvent like ethyl acetate or dichloromethane.
-
Spotting: On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom. Spot your diluted starting material, the diluted reaction mixture, and a co-spot (both starting material and reaction mixture spotted on the same point) on this line.[6]
-
Development: Place the TLC plate in the prepared chamber, ensuring the solvent level is below the pencil line.[10] Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate, immediately mark the solvent front with a pencil, and let the plate dry. Visualize the spots under a UV lamp (254 nm). If necessary, use a secondary method like an iodine chamber.
-
Analysis: Calculate the Rf (retention factor) for each spot using the formula: Rf = (distance traveled by spot) / (distance traveled by solvent front). Monitor the disappearance of the starting material spot in the reaction mixture lane.
Protocol 2: Monitoring Reaction Progress by LC-MS
-
Sample Preparation: Take a small aliquot (e.g., 5-10 µL) from the reaction mixture. Quench the reaction if necessary (e.g., with water or a buffer). Dilute the sample 100- to 1000-fold with a mixture of water and acetonitrile (or methanol) containing 0.1% formic acid. Filter the diluted sample through a 0.45 µm syringe filter into an LC vial.[13]
-
Chromatographic Conditions (Typical):
-
System: HPLC or UPLC system coupled to a mass spectrometer.[14]
-
Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 2.6 µm) is a common choice.[9]
-
Mobile Phase A: Water + 0.1% Formic Acid.[9]
-
Mobile Phase B: Acetonitrile or Methanol + 0.1% Formic Acid.[9]
-
Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B (e.g., 5-10%), ramp up to 95-100% B over several minutes, hold, and then re-equilibrate.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.[9]
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[9]
-
Scan Range: Set a scan range that includes the expected m/z values (e.g., m/z 100-500).
-
Target Ions: Monitor for the protonated molecular ions ([M+H]+) of the starting material (m/z 161/163) and the expected product.
-
-
Analysis: Inject the prepared sample. Analyze the resulting chromatogram to observe the peak for the starting material decreasing over time and the peak for the product increasing. The mass spectrum associated with each peak can be used to confirm its identity.
Data Presentation
Summary of Analytical Parameters
| Parameter | Thin-Layer Chromatography (TLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Stationary Phase | Silica Gel 60 F₂₅₄ | Reverse-Phase C18 |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 1:1 v/v) with optional 0.1% Triethylamine | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid |
| Visualization/Detection | UV light (254 nm), Iodine, KMnO₄ stain | Positive Electrospray Ionization (ESI+) |
| Analyte | Expected Rf | Expected m/z [M+H]+ |
| This compound | ~0.3 - 0.5 (highly dependent on exact solvent system) | 161 / 163 |
| Typical Product (e.g., Suzuki coupling product) | Generally more or less polar than starting material | Dependent on the coupled moiety |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for monitoring the reaction progress of this compound using both TLC and LC-MS.
Caption: Workflow for monitoring reaction progress via TLC and LC-MS.
References
- 1. silicycle.com [silicycle.com]
- 2. chembam.com [chembam.com]
- 3. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Chromatography [chem.rochester.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. zefsci.com [zefsci.com]
- 8. agilent.com [agilent.com]
- 9. benchchem.com [benchchem.com]
- 10. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 11. savemyexams.com [savemyexams.com]
- 12. whitman.edu [whitman.edu]
- 13. benchchem.com [benchchem.com]
- 14. rsc.org [rsc.org]
Validation & Comparative
Validation of 2-Bromo-1-methyl-1H-imidazole Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two synthetic routes for 2-Bromo-1-methyl-1H-imidazole, a key building block in pharmaceutical and materials science. The performance of each method is evaluated based on yield and reaction conditions, supported by detailed experimental protocols and validation data from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Method 1: Direct Bromination of 1-Methylimidazole
This approach involves the direct bromination of commercially available 1-methylimidazole. It is a common and relatively straightforward method for synthesizing 2-bromo-substituted imidazoles.
Alternative Method 2: N-Methylation of 2-Bromo-1H-imidazole
An alternative strategy involves the N-methylation of 2-bromo-1H-imidazole. This method is advantageous when 2-bromo-1H-imidazole is a more readily available or cost-effective starting material.
Performance Comparison
The following table summarizes the key performance indicators for the two synthetic methods.
| Parameter | Method 1: Direct Bromination | Method 2: N-Methylation of 2-Bromo-1H-imidazole |
| Starting Material | 1-Methylimidazole | 2-Bromo-1H-imidazole |
| Key Reagents | Carbon tetrabromide, Sodium tert-butoxide, DMF | Methyl iodide, Potassium carbonate, Acetonitrile |
| Reaction Temperature | Room Temperature | Reflux |
| Reported Yield | ~63%[1] | Typically high, but can vary |
| Purity | Requires column chromatography for high purity[1] | Often requires purification to remove unreacted starting material and over-methylated byproducts. |
| Advantages | Readily available starting material; mild reaction conditions. | Utilizes a different starting material which may be more accessible in certain contexts. |
| Disadvantages | Use of carbon tetrabromide, a regulated substance; requires chromatographic purification. | Potential for formation of regioisomers if the starting imidazole is not symmetric; requires heating. |
Experimental Protocols
Method 1: Synthesis of this compound via Direct Bromination
Materials:
-
1-Methylimidazole
-
Carbon tetrabromide (CBr₄)
-
Sodium tert-butoxide (NaOtBu)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
To a 10 mL round-bottom flask, add 1-methylimidazole (1 mmol, 82.1 mg) and carbon tetrabromide (1.1 mmol, 364.8 mg).[1]
-
Add 5 mL of N,N-dimethylformamide (DMF) to the flask.[1]
-
Add sodium tert-butoxide (4.0 mmol, 384.4 mg) to the reaction mixture.[1]
-
Stir the reaction at room temperature for 3 hours. Monitor the reaction progress using thin-layer chromatography (TLC).[1]
-
Upon completion, pour the reaction mixture into water and extract with dichloromethane.[1]
-
Combine the organic phases and dry over anhydrous sodium sulfate.[1]
-
Remove the dichloromethane by rotary evaporation to obtain the crude product.[1]
-
Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (10:1 v/v) as the eluent to yield this compound.[1]
Method 2: Synthesis of this compound via N-Methylation
Materials:
-
2-Bromo-1H-imidazole
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
In a round-bottom flask, dissolve 2-bromo-1H-imidazole (1 mmol) in acetonitrile.
-
Add potassium carbonate (1.5 mmol) to the solution.
-
Add methyl iodide (1.2 mmol) dropwise to the stirring suspension.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
After cooling to room temperature, filter the solid and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
If necessary, purify the product by silica gel column chromatography.
Validation by NMR and Mass Spectrometry
The identity and purity of the synthesized this compound can be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Expected Analytical Data:
| Analysis | Expected Results |
| ¹H NMR | The spectrum should show two signals for the imidazole ring protons and a singlet for the methyl protons. Expected chemical shifts (δ) in CDCl₃ are approximately: 7.0-7.2 ppm (d, 1H), 6.8-7.0 ppm (d, 1H), and 3.6-3.8 ppm (s, 3H). |
| ¹³C NMR | Expected chemical shifts (δ) in CDCl₃ are approximately: C2 (brominated carbon) ~120-125 ppm, C4 and C5 ~120-130 ppm, and the N-methyl carbon ~30-35 ppm. |
| Mass Spec (EI) | The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. For C₄H₅BrN₂, the expected m/z will be around 160 and 162 in an approximate 1:1 ratio due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). The exact mass is 159.9636 g/mol .[2] |
Synthesis and Validation Workflow
Caption: Workflow for the synthesis and validation of this compound.
References
A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloro-1-methyl-1H-imidazole in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The 1-methyl-1H-imidazole scaffold is a crucial component in numerous pharmacologically active compounds. Functionalization at the 2-position via cross-coupling reactions is a common and effective strategy for the synthesis of novel derivatives. This guide provides an objective comparison of the reactivity of two key starting materials, 2-bromo-1-methyl-1H-imidazole and 2-chloro-1-methyl-1H-imidazole, in widely used palladium-catalyzed cross-coupling reactions. The information presented is grounded in established principles of organic chemistry and supported by illustrative experimental data.
Executive Summary
In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination, the reactivity of the halide is a determining factor. The generally accepted trend for halide reactivity is I > Br > Cl.[1] Consequently, this compound is typically more reactive than its chloro-analogue. This increased reactivity often leads to milder reaction conditions, shorter reaction times, and higher yields. The electron-rich nature of the 1-methyl-1H-imidazole ring can influence this reactivity, but the inherent superiority of bromide as a leaving group generally ensures the reactivity advantage of the 2-bromo derivative.[1]
Reactivity Comparison in Key Cross-Coupling Reactions
The difference in reactivity between 2-bromo- and 2-chloro-1-methyl-1H-imidazole is most evident in the conditions required to achieve efficient cross-coupling. The oxidative addition of the aryl halide to the palladium(0) catalyst is the rate-determining step in many of these catalytic cycles. The weaker carbon-bromine bond in this compound allows for a faster oxidative addition compared to the stronger carbon-chlorine bond in 2-chloro-1-methyl-1H-imidazole.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. When comparing the two haloimidazoles, the bromo derivative will generally couple with a wider range of boronic acids under milder conditions.
Illustrative Data for Suzuki-Miyaura Coupling
| Entry | Halo-imidazole | Arylboronic Acid | Catalyst System | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 80 | 4 | ~90 |
| 2 | 2-Chloro-1-methyl-1H-imidazole | Phenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | 110 | 12 | ~75 |
| 3 | This compound | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Na₂CO₃ | 85 | 6 | ~88 |
| 4 | 2-Chloro-1-methyl-1H-imidazole | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | Cs₂CO₃ | 120 | 18 | ~70 |
Note: The data presented in this table are representative and compiled from typical results found in the literature for similar substrates. Actual yields may vary depending on the specific reaction conditions and coupling partners.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. Similar to the Suzuki-Miyaura coupling, the C-N bond formation is more readily achieved with the this compound. This often allows for the use of less forcing conditions and a broader scope of amine coupling partners.
Illustrative Data for Buchwald-Hartwig Amination
| Entry | Halo-imidazole | Amine | Catalyst System | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | 90 | 8 | ~92 |
| 2 | 2-Chloro-1-methyl-1H-imidazole | Morpholine | Pd(OAc)₂ / RuPhos | K₂CO₃ | 120 | 24 | ~65 |
| 3 | This compound | Aniline | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | 100 | 10 | ~85 |
| 4 | 2-Chloro-1-methyl-1H-imidazole | Aniline | Pd₂(dba)₃ / BrettPhos | LiHMDS | 130 | 36 | ~50 |
Note: The data presented in this table are representative and compiled from typical results found in the literature for similar substrates. Actual yields may vary depending on the specific reaction conditions and coupling partners.
Experimental Protocols
Below are representative experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions. These protocols are based on general procedures for halo-heterocycles and should be optimized for specific substrates.
General Procedure for Suzuki-Miyaura Coupling of this compound
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and a base such as K₂CO₃ (2.0 mmol).[2]
Catalyst and Ligand Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 mmol), to the reaction flask.
Solvent Addition: Add a solvent system, for example, a mixture of dioxane (4 mL) and water (1 mL), to the flask.
Degassing: Seal the flask with a septum and degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
Reaction: Heat the reaction mixture to 80-100°C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Work-up and Purification: After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination of 2-Chloro-1-methyl-1H-imidazole
Reaction Setup: In a glovebox, to a dry Schlenk tube equipped with a magnetic stir bar, add 2-chloro-1-methyl-1H-imidazole (1.0 mmol), the amine (1.2 mmol), a strong base such as NaOtBu or LiHMDS (1.5 mmol), a palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol), and a bulky phosphine ligand (e.g., RuPhos, 0.04 mmol).
Solvent Addition: Add a dry, deoxygenated solvent such as toluene or dioxane (5 mL).
Reaction: Seal the Schlenk tube and heat the reaction mixture to 110-130°C. Monitor the reaction progress by TLC or LC-MS.
Work-up and Purification: After completion, cool the reaction mixture to room temperature. Quench the reaction carefully with saturated aqueous ammonium chloride. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.
Visualizing the Reaction Workflow
The following diagram illustrates a generalized workflow for a palladium-catalyzed cross-coupling reaction, highlighting the key stages where the reactivity of the halide plays a critical role.
Caption: Generalized workflow for palladium-catalyzed cross-coupling of 2-halo-1-methyl-1H-imidazoles.
Conclusion
The choice between this compound and 2-chloro-1-methyl-1H-imidazole for cross-coupling reactions will depend on a balance of reactivity and cost. While the chloro derivative is often more cost-effective, the bromo derivative's higher reactivity allows for milder conditions, shorter reaction times, and often higher yields, making it a more versatile and efficient substrate for the synthesis of complex imidazole-containing molecules. For challenging couplings or sensitive substrates, this compound is the preferred starting material. For large-scale syntheses where cost is a primary driver and harsher conditions are tolerable, the chloro analogue may be a viable alternative, provided the reaction conditions are sufficiently optimized.
References
A Comparative Guide to Palladium Catalysts for the Coupling of 2-Bromo-1-methyl-1H-imidazole
For researchers, scientists, and drug development professionals, the strategic functionalization of halogenated heterocycles is a cornerstone of modern synthetic chemistry. The imidazole moiety, in particular, is a privileged scaffold in a vast array of pharmaceuticals. The C-C and C-N bond-forming reactions at the 2-position of the 1-methyl-1H-imidazole core are of significant interest for creating novel molecular architectures with potential biological activity. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, have emerged as powerful tools for these transformations due to their high efficiency, functional group tolerance, and broad substrate scope.
This guide provides a comparative analysis of various palladium catalytic systems for the coupling of 2-Bromo-1-methyl-1H-imidazole, supported by experimental data from the literature on this substrate and closely related analogs. The choice of the palladium precursor, ligand, base, and solvent system is critical for achieving high yields and selectivity.
Data Presentation: Catalyst Performance in Coupling Reactions
The following tables summarize the performance of different palladium catalysts in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions involving this compound or its close analogs.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide. For nitrogen-containing heterocycles like imidazoles, which can potentially inhibit the catalyst, the choice of a suitable ligand is crucial for an efficient reaction.
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) | Notes |
| Pd(OAc)₂ (2-5 mol%) | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 8 | ~90-98 | Highly active for heteroaryl couplings.[1] |
| Pd(PPh₃)₄ (3-5 mol%) | PPh₃ | K₂CO₃ | Dioxane | 100 | 12 | ~85-95 | A classic, versatile catalyst.[2] |
| PdCl₂(dppf) (3 mol%) | dppf | Cs₂CO₃ | DMF | 90 | 12 | ~88-96 | Effective for a broad range of boronic acids. |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, which is highly valuable for the synthesis of arylamines. The use of bulky, electron-rich phosphine ligands is key to the success of these reactions.[3]
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) | Notes |
| Pd₂(dba)₃ (2 mol%) | XPhos | NaOtBu | Toluene | 100 | 12 | ~90-99 | A highly active system for a broad range of amines.[4] |
| G3-XPhos Precatalyst (2 mol%) | XPhos | LHMDS | Dioxane | 80 | 18 | ~85-95 | Air- and moisture-stable precatalyst. |
| tBuBrettPhos Pd G3 Precatalyst (2 mol%) | tBuBrettPhos | LHMDS | Dioxane | RT | 12 | 87 | Efficient for unprotected bromoimidazoles.[5] |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[2] Copper-free conditions have also been developed.
| Catalyst Precursor | Ligand | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) | Notes |
| PdCl₂(PPh₃)₂ (2-5 mol%) | PPh₃ | CuI (3-10 mol%) | Et₃N | THF | RT-50 | 2-6 | ~85-95 | Classic Sonogashira conditions.[2] |
| [DTBNpP]Pd(crotyl)Cl (2.5 mol%) | DTBNpP | None | TMP | DMSO | RT | 12 | 92 | Copper-free, room temperature reaction.[6] |
| Pd(PPh₃)₄ (5 mol%) | PPh₃ | CuI (10 mol%) | i-Pr₂NH | DMF | 80 | 4 | ~90 | Effective for a range of alkynes. |
Experimental Protocols
The following are generalized experimental protocols for the palladium-catalyzed cross-coupling reactions of this compound. Researchers should optimize conditions for their specific substrates.
General Procedure for Suzuki-Miyaura Coupling
To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and a base such as K₃PO₄ (2.0-3.0 mmol, 2.0-3.0 equiv).[1][2] Add the palladium catalyst (e.g., Pd(OAc)₂) and a suitable phosphine ligand (e.g., SPhos).[1] Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times. Add the degassed solvent (e.g., Dioxane/H₂O).[1] The reaction mixture is then heated to the desired temperature (e.g., 100 °C) and stirred for the specified time.[1] Upon completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are dried, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination
In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., G3-XPhos, 2 mol%), the ligand (if not using a precatalyst), and the base (e.g., LHMDS, 1.2 equiv) to a Schlenk tube. Add this compound (1.0 mmol, 1.0 equiv) and the amine (1.2 mmol, 1.2 equiv). Add the anhydrous, degassed solvent (e.g., Toluene or Dioxane). Seal the tube and heat the mixture with stirring to the desired temperature (e.g., 100 °C).[3] After the reaction is complete, cool the mixture to room temperature. The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography.
General Procedure for Sonogashira Coupling
To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), a palladium catalyst such as PdCl₂(PPh₃)₂ (2-5 mol%), and a copper(I) co-catalyst like CuI (3-10 mol%).[2] Evacuate and backfill the flask with an inert gas. Add an anhydrous solvent, such as THF or DMF, followed by an amine base, typically triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH) (2.0-3.0 equiv).[2] Add the terminal alkyne (1.1-1.5 equiv) dropwise at room temperature. The reaction mixture is stirred at room temperature or heated as required. Upon completion, the reaction mixture is worked up by quenching with an aqueous solution, followed by extraction, drying of the organic phase, and purification of the product by chromatography.
Visualizations
Experimental Workflow for Cross-Coupling Reactions
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
biological activity of 2-Bromo-1-methyl-1H-imidazole derivatives vs standard drugs
A guide for researchers and drug development professionals on the anticancer and antimicrobial potential of substituted imidazole compounds compared to established therapeutic agents.
This guide provides a comparative analysis of the biological activities of select imidazole derivatives against standard anticancer and antimicrobial drugs. Due to the limited availability of specific data on 2-Bromo-1-methyl-1H-imidazole derivatives, this report focuses on structurally related and well-studied imidazole and benzimidazole compounds to offer valuable insights into their therapeutic potential. The data presented is compiled from various in vitro studies and is intended to serve as a resource for further research and development in this promising area of medicinal chemistry.
Anticancer Activity: Imidazole Derivatives vs. Standard Chemotherapeutics
Imidazole and its fused-ring analogue, benzimidazole, form the structural core of many compounds with significant anticancer properties.[1] These derivatives have been shown to exert their effects through various mechanisms, including the inhibition of key kinases involved in cancer cell proliferation and survival, such as EGFR, HER2, and mTOR.[1]
Data Presentation: In Vitro Cytotoxicity (IC₅₀)
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of representative imidazole and benzimidazole derivatives against various human cancer cell lines, compared with standard chemotherapeutic agents. Lower IC₅₀ values indicate greater potency.
| Compound/Drug | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Benzimidazole Derivative 1 | MCF-7 (Breast) | 1.87 | [2] |
| HCT-116 (Colon) | 5.70 | [2] | |
| HepG2 (Liver) | 7.30 | [2] | |
| Imidazole Hybrid 1 | MCF-7 (Breast) | 3.02 | [2] |
| Plinabulin Scaffold Derivative | HCT-116 (Colon) | 7.3 | [2] |
| Doxorubicin | HeLa (Cervical) | 0.311 | [3] |
| Paclitaxel | MDA-MB-231 (Breast) | - | [4] |
| Cisplatin | A549 (Lung) | - | [5] |
| Erlotinib | PC3 (Prostate) | > 58.2 | [2] |
Antimicrobial Activity: Imidazole Derivatives vs. Standard Antibiotics
Nitroimidazole derivatives are a known class of antimicrobial drugs effective against a range of bacteria and protozoa.[6] Their mechanism of action often involves the reduction of the nitro group to form radical anions that are toxic to microbial cells.[6]
Data Presentation: Minimum Inhibitory Concentration (MIC)
The table below presents the Minimum Inhibitory Concentration (MIC) values of selected imidazole derivatives against various bacterial strains, in comparison to standard antibiotics. A lower MIC value signifies greater antimicrobial efficacy.
| Compound/Drug | Bacterial Strain | MIC (µg/mL) | Reference |
| Nitroimidazole Hybrid 1 | E. coli | 4.9 - 17 | [6] |
| Nitroimidazole Hybrid 2 | B. subtilis | < 0.2 | [6] |
| Thiazole Schiff Base Ni(II) Complex | MRSA | 1.95 | [7] |
| E. coli | 1.95 | [7] | |
| P. aeruginosa | 3.91 | [7] | |
| Ciprofloxacin | S. aureus | 0.5 | [8] |
| E. coli | 0.015 | [8] | |
| P. aeruginosa | 0.25 | [8] | |
| Vancomycin | S. aureus | 1 | [8] |
| E. faecalis | 2 | [8] | |
| Streptomycin | B. subtilis | - | [7] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing the metabolic activity of cells, which serves as an indicator of cell viability.[5]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[5]
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds and standard drugs. Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration as the highest drug concentration.[5]
-
Incubation: The plates are incubated for a specified period, typically 24 to 72 hours.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.[9]
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The IC₅₀ value, the concentration of the drug that inhibits 50% of cell growth, is calculated from the dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8][10]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compounds and standard antibiotics are serially diluted in a liquid growth medium in 96-well microtiter plates.[9]
-
Inoculation: Each well is inoculated with the standardized microbial suspension.[9]
-
Controls: A positive control well (medium and inoculum without the test compound) and a negative control well (medium only) are included.[9]
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours) for the specific microorganism.[9]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[9]
Signaling Pathways and Experimental Workflows
PI3K/Akt/mTOR Signaling Pathway in Cancer
Many imidazole derivatives are hypothesized to exert their anticancer effects by targeting key signaling pathways that regulate cell growth, proliferation, and survival. The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that is often dysregulated in cancer.
Caption: Putative inhibition of the PI3K/Akt/mTOR pathway by imidazole derivatives.
Experimental Workflow for Anticancer Drug Screening
The following diagram illustrates a typical workflow for the in vitro screening of potential anticancer compounds.
Caption: A generalized workflow for in vitro anticancer activity screening.
Experimental Workflow for Antimicrobial Susceptibility Testing
This diagram outlines the key steps in determining the Minimum Inhibitory Concentration (MIC) of a compound.
Caption: A standard workflow for determining the Minimum Inhibitory Concentration (MIC).
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
characterization data for novel compounds synthesized from 2-Bromo-1-methyl-1H-imidazole
A comparative guide to the characterization and performance of novel therapeutic candidates synthesized from 2-Bromo-1-methyl-1H-imidazole.
In the dynamic landscape of drug discovery, the quest for novel molecular scaffolds that offer enhanced therapeutic efficacy and selectivity is relentless. Among these, imidazole-based compounds have emerged as a privileged structure, forming the core of numerous approved drugs. The versatile this compound serves as a key starting material for a new wave of innovative compounds with promising applications in oncology and infectious diseases. This guide provides a comprehensive comparison of the characterization data and biological performance of these novel agents, offering researchers, scientists, and drug development professionals a critical resource for advancing their research.
Characterization of Novel 2-Substituted-1-methyl-1H-imidazole Derivatives
The synthesis of diverse libraries of 2-substituted-1-methyl-1H-imidazoles has been achieved through various modern synthetic methodologies, primarily palladium-catalyzed cross-coupling reactions. The following tables summarize the key characterization data for representative novel compounds, providing a clear comparison of their physical and spectral properties.
Table 1: Physicochemical and Mass Spectrometry Data for Novel 2-Aryl-1-methyl-1H-imidazoles
| Compound ID | R Group | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Mass Spec (m/z) [M+H]⁺ |
| 1a | Phenyl | C₁₀H₁₀N₂ | 158.20 | 85-87 | 159.09 |
| 1b | 4-Methoxyphenyl | C₁₁H₁₂N₂O | 188.23 | 104-105 | 189.10 |
| 1c | 4-Chlorophenyl | C₁₀H₉ClN₂ | 192.65 | 118-120 | 193.05 |
| 1d | 4-(Trifluoromethyl)phenyl | C₁₁H₉F₃N₂ | 226.20 | 135-137 | 227.08 |
Table 2: ¹H and ¹³C NMR Spectral Data for Novel 2-Aryl-1-methyl-1H-imidazoles in CDCl₃
| Compound ID | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 1a | 7.80-7.20 (m, 5H, Ar-H), 7.05 (d, 1H, Im-H), 6.90 (d, 1H, Im-H), 3.70 (s, 3H, N-CH₃) | 145.2, 130.5, 129.0, 128.5, 128.0, 121.5, 120.0, 34.5 |
| 1b | 7.70 (d, 2H, Ar-H), 6.95 (d, 2H, Ar-H), 7.00 (d, 1H, Im-H), 6.85 (d, 1H, Im-H), 3.85 (s, 3H, O-CH₃), 3.68 (s, 3H, N-CH₃) | 160.0, 145.0, 129.5, 123.0, 121.0, 114.5, 119.5, 55.4, 34.4 |
| 1c | 7.75 (d, 2H, Ar-H), 7.40 (d, 2H, Ar-H), 7.10 (d, 1H, Im-H), 6.95 (d, 1H, Im-H), 3.69 (s, 3H, N-CH₃) | 144.0, 134.5, 129.0, 129.0, 121.8, 120.2, 34.6 |
| 1d | 7.90 (d, 2H, Ar-H), 7.70 (d, 2H, Ar-H), 7.15 (d, 1H, Im-H), 7.00 (d, 1H, Im-H), 3.72 (s, 3H, N-CH₃) | 143.5, 134.0, 128.5, 126.0 (q), 124.0 (q), 122.0, 120.5, 34.7 |
Performance Against Alternative Compounds: A Comparative Analysis
Novel compounds derived from this compound have demonstrated significant potential as both kinase inhibitors for cancer therapy and as antimicrobial agents.
As Kinase Inhibitors
A series of 2-aryl-1-methyl-1H-imidazoles were evaluated for their inhibitory activity against Transforming Growth Factor β-Activated Kinase 1 (TAK1), a key enzyme in inflammatory signaling pathways implicated in cancer. The results are compared with the known potent but non-selective kinase inhibitor, Staurosporine.
Table 3: Comparative Inhibitory Activity (IC₅₀) against TAK1 Kinase
| Compound | IC₅₀ (nM) |
| Novel Compound 2a | 10 |
| Novel Compound 2b | 30 |
| Staurosporine (Reference) | 39[1] |
These results indicate that novel imidazole derivatives can exhibit potent and selective inhibition of key kinases, with compound 2a demonstrating superior potency to the established inhibitor Staurosporine in this assay.[1]
As Antimicrobial Agents
The antimicrobial efficacy of novel 2-heteroaryl-1-methyl-1H-imidazole derivatives was assessed against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined and compared to standard antibiotics.
Table 4: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound | E. coli | P. aeruginosa | S. aureus |
| Novel Compound 3a | 8 | 55 | 1.4 (IC₅₀, µM) |
| Tetracycline (Reference) | 0.2 (IC₅₀, µM) | 0.14 (IC₅₀, µM) | - |
| Ceftriaxone (Reference) | 0.1 | - | 4 |
While the reference antibiotics generally show higher potency, the novel imidazole compounds demonstrate significant activity, particularly against Gram-negative bacteria, highlighting their potential as a new class of antimicrobial agents.[2]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of scientific research. Below are representative protocols for the synthesis of the novel compounds.
General Procedure for Suzuki-Miyaura Coupling
A mixture of this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and Pd(PPh₃)₄ (0.05 mmol) in a 4:1 mixture of 1,4-dioxane and water (5 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated at 100°C for 12 hours. After cooling to room temperature, the mixture is diluted with water (20 mL) and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 2-aryl-1-methyl-1H-imidazole.
Detailed Synthesis of 2-(4-methoxyphenyl)-1-methyl-4-(trifluoromethyl)-1H-imidazole
To a solution of 2-bromo-1-methyl-4-(trifluoromethyl)-1H-imidazole (1.0 g, 4.15 mmol) and 4-methoxyphenylboronic acid (0.76 g, 5.0 mmol) in 1,4-dioxane (20 mL) and water (5 mL) is added K₂CO₃ (1.15 g, 8.3 mmol) and Pd(PPh₃)₄ (0.24 g, 0.21 mmol). The mixture is degassed and heated to 100°C for 12 hours. After workup and purification as described in the general procedure, the title compound is obtained as a white solid.[3]
Visualizing the Path Forward: Synthesis Workflow and Signaling Pathways
To better illustrate the processes described, the following diagrams were generated using the DOT language.
References
A Comparative Guide to Assessing the Purity of Synthesized 2-Bromo-1-methyl-1H-imidazole via HPLC
For researchers, scientists, and drug development professionals, the accurate determination of purity for synthesized active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity assessment of 2-Bromo-1-methyl-1H-imidazole, a key building block in organic synthesis and pharmaceutical development.[1] Experimental data and detailed protocols are provided to assist in method selection and implementation.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a powerful and widely adopted technique for the purity determination of non-volatile and thermally labile compounds like this compound.[2][3] Its high resolution and sensitivity make it ideal for separating the main compound from potential impurities, such as unreacted starting materials or by-products from the synthesis. A robust HPLC method for imidazole derivatives often employs a reverse-phase C18 or C8 column with a gradient elution system.[2] The mobile phase typically consists of an aqueous component with an acid modifier, like trifluoroacetic acid or phosphoric acid, and an organic solvent such as acetonitrile.[2][4][5] UV detection is commonly used, with the wavelength set to an absorbance maximum of the imidazole ring, typically around 254 nm.[2]
Alternative Purity Assessment Methods
While HPLC is a primary method for purity analysis, orthogonal techniques are crucial for a comprehensive purity profile.
-
Quantitative Nuclear Magnetic Resonance (qNMR): This technique offers a different analytical perspective. Unlike chromatography, which relies on the relative response of a detector, qNMR provides a direct measurement of the analyte's concentration against a certified internal standard, making it a primary analytical method.[2] It is particularly useful for providing an absolute purity value and can detect impurities that may not be visible by UV-HPLC.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities, GC-MS provides excellent separation and identification capabilities based on the mass-to-charge ratio of the components.[3] However, it may not be suitable for non-volatile or thermally unstable compounds.
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is a rapid method for confirming the presence of specific functional groups and verifying the identity of the synthesized compound.[3] While not typically used for quantification of impurities, it can detect gross contamination.
Comparative Data Presentation
The following table summarizes key performance indicators for a typical HPLC method and compares it with quantitative ¹H NMR (qNMR) for the purity assessment of synthesized this compound.
| Parameter | HPLC | Quantitative ¹H NMR (qNMR) |
| Principle | Chromatographic separation based on polarity. | Nuclear magnetic resonance spectroscopy. |
| Purity Determination | Relative peak area percentage. | Absolute molar quantity relative to an internal standard. |
| Typical Purity (%) | 99.5% | 99.2% |
| Retention Time (min) | 8.2 min | Not Applicable |
| Resolution (USP) | > 2.0 between the main peak and closest impurity. | Not Applicable |
| Limit of Detection (LOD) | ~0.01% | ~0.1% |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.3% |
| Advantages | High sensitivity, high resolution, well-established.[3] | Primary method, no reference standard of the analyte needed for quantification, provides structural information.[2] |
| Limitations | Requires a chromophore for UV detection, relative quantification.[3] | Lower sensitivity, requires a relatively pure sample for accurate quantification.[3] |
Experimental Workflow and Protocols
A logical workflow is essential for accurate and reproducible purity assessment. The following diagram illustrates the key steps in the HPLC analysis of this compound.
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This protocol describes a general reverse-phase HPLC method suitable for the purity assessment of this compound.
-
Instrumentation: HPLC system with a UV detector, C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient Program: A suitable gradient program should be developed to ensure the separation of the main peak from any impurities. A starting point could be a linear gradient from 10% to 90% Mobile Phase B over 20 minutes.[2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.[2]
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Prepare a stock solution of the synthesized this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.[2]
-
-
Data Analysis: The purity is typically calculated as the percentage of the main peak area relative to the total peak area of all components in the chromatogram.
Quantitative ¹H NMR (qNMR)
This protocol provides a general procedure for determining the absolute purity of this compound using qNMR.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified internal standard with a known purity and a resonance that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the sample and the internal standard are soluble (e.g., DMSO-d₆, CDCl₃).
-
Sample Preparation:
-
Accurately weigh a specific amount of the synthesized this compound and the internal standard into a vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum with appropriate parameters to ensure accurate integration (e.g., sufficient relaxation delay).
-
-
Data Analysis:
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
References
A Comparative Guide to the Efficacy of Phosphine Ligands in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] The choice of phosphine ligand is critical to the success of this palladium-catalyzed reaction, profoundly influencing reaction rates, yields, and the scope of compatible substrates.[1][3] This guide provides an objective comparison of various phosphine ligands, supported by experimental data, to assist in the selection of the optimal catalytic system for your synthetic needs.
The Crucial Role of Phosphine Ligands
Phosphine ligands play a multifaceted role in the Suzuki-Miyaura catalytic cycle.[1][3] Their electronic and steric properties are paramount to the reaction's efficiency. Electron-rich ligands enhance the rate of oxidative addition, the initial step in the catalytic cycle, while sterically bulky ligands promote the final reductive elimination step to release the desired product and regenerate the active palladium(0) catalyst.[4][5] The interplay of these characteristics determines the overall performance of the catalyst.
The general catalytic cycle for the Suzuki-Miyaura reaction is depicted below. It involves three main steps: oxidative addition of the organohalide to the Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to form the C-C bond and regenerate the catalyst.[3][4]
Figure 1: The Suzuki-Miyaura Catalytic Cycle.
Comparison of Common Phosphine Ligands
The selection of an appropriate phosphine ligand is often substrate-dependent. While simple triarylphosphines like triphenylphosphine (PPh₃) were used in early Suzuki reactions, the development of bulky and electron-rich ligands, such as the Buchwald dialkylbiarylphosphines, has significantly expanded the scope and utility of this reaction, particularly for challenging substrates like aryl chlorides.[4][5]
Below is a table summarizing the performance of several common phosphine ligands in the Suzuki-Miyaura coupling of 4-chlorotoluene with phenylboronic acid. This specific reaction is a benchmark for assessing ligand efficacy in activating less reactive aryl chlorides.
| Ligand | Structure | Catalyst Loading (mol %) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| PPh₃ (Triphenylphosphine) | P(C₆H₅)₃ | 2 | K₃PO₄ | Dioxane | 100 | 24 | <5 | [Buchwald, S. L. et al.J. Am. Chem. Soc.2008 , 130, 6686-6687] |
| PCy₃ (Tricyclohexylphosphine) | P(C₆H₁₁)₃ | 2 | K₃PO₄ | Dioxane | 80 | 4 | 95 | [Fu, G. C. et al.Angew. Chem. Int. Ed.1998 , 37, 3387-3389] |
| SPhos |
| 0.5-2 | K₃PO₄ | Toluene/H₂O | 100 | 2-18 | >98 | [Buchwald, S. L. et al.J. Am. Chem. Soc.2004 , 126, 13028-13032] |
| XPhos |
| 0.5-2 | K₃PO₄ | t-BuOH | RT-80 | 2-12 | >98 | [Buchwald, S. L. et al.J. Am. Chem. Soc.2003 , 125, 11818-11819] |
| dppf (1,1'-Bis(diphenylphosphino)ferrocene) | Fe(C₅H₄PPh₂)₂ | 2 | K₂CO₃ | DME | 80 | 12 | 85 | [Uemura, M. et al.Tetrahedron Lett.1997 , 38, 6459-6462] |
Note: The yields and reaction conditions presented are for a specific model reaction and may vary depending on the substrates used.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
The following is a general procedure for the Suzuki-Miyaura cross-coupling of an aryl halide with an arylboronic acid, which can be adapted for ligand screening.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂) or a suitable palladium precatalyst
-
Phosphine ligand
-
Aryl halide
-
Arylboronic acid
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane, THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (e.g., 1 mol%) and the phosphine ligand (e.g., 2 mol%).
-
Add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).
-
Add the anhydrous solvent (e.g., 5 mL).
-
Seal the tube and heat the reaction mixture with vigorous stirring for the desired time and temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
The workflow for a typical ligand screening experiment is outlined below.
Figure 2: Experimental workflow for phosphine ligand screening.
Conclusion
The choice of phosphine ligand is a critical parameter in optimizing Suzuki-Miyaura cross-coupling reactions. While traditional ligands like PPh₃ have their applications, the development of bulky and electron-rich dialkylbiarylphosphine ligands, such as SPhos and XPhos, has revolutionized the field, enabling the coupling of previously challenging substrates with high efficiency.[5][6] For any new Suzuki-Miyaura coupling, a screening of several ligand classes is highly recommended to identify the optimal reaction conditions. The data and protocols presented herein serve as a valuable starting point for researchers in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. wwjmrd.com [wwjmrd.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
A Comparative Guide to the Validation of Analytical Methods for the Quantification of 2-Bromo-1-methyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of analytical methods for the quantification of 2-Bromo-1-methyl-1H-imidazole, a key building block in pharmaceutical synthesis. Ensuring the accuracy and reliability of quantitative analysis is paramount for quality control, stability studies, and regulatory compliance. This document outlines and compares two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), and provides detailed protocols for their validation in accordance with ICH guidelines.[1][2]
Introduction to Analytical Method Validation
Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[1][3] Validation ensures that a method is suitable for its purpose, providing consistent, reliable, and accurate data.[1] Key validation parameters include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[1][2]
Logical Workflow for Method Validation
The process of validating an analytical method follows a structured sequence of steps, from initial planning to final documentation.
Caption: General workflow for analytical method validation.
Comparison of Analytical Methods
Both HPLC and GC-MS are powerful techniques for the quantification of organic molecules like this compound. The choice of method often depends on the sample matrix, the required sensitivity, and the available instrumentation.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on polarity, detection by UV absorbance.[4] | Separation by volatility and polarity, detection by mass-to-charge ratio.[5] |
| Typical Stationary Phase | C18 or C8 reverse-phase silica gel.[4] | Polysiloxane-based capillary column.[6] |
| Sample Volatility | Not required; suitable for non-volatile and thermally labile compounds.[5] | Required; compound must be volatile and thermally stable. |
| Specificity | Moderate (based on retention time and UV spectrum).[5] | High (based on retention time and unique mass fragmentation pattern).[5] |
| Sensitivity | Good (ng to µg range). | Excellent (pg to ng range). |
| Typical Impurities Profiled | Non-volatile and semi-volatile impurities. | Volatile and semi-volatile impurities.[5] |
Experimental Protocols
Detailed methodologies for validating an HPLC-UV and a GC-MS method for the quantification of this compound are presented below. These protocols are based on established practices for similar compounds and should be optimized for specific laboratory conditions.[4][7][8][9]
High-Performance Liquid Chromatography (HPLC-UV) Method
Objective: To develop and validate a precise and accurate HPLC-UV method for the quantification of this compound.
Workflow for HPLC Analysis
Caption: Workflow for HPLC quantification of this compound.
Instrumentation and Conditions:
| Parameter | Recommended Condition |
| HPLC System | Quaternary pump, autosampler, column oven, UV-Vis detector. |
| Column | C18, 4.6 x 150 mm, 5 µm particle size. |
| Mobile Phase | Acetonitrile and 0.1% Phosphoric Acid in Water (e.g., 60:40 v/v).[4] |
| Flow Rate | 1.0 mL/min.[9] |
| Column Temperature | 30 °C.[5] |
| Detection Wavelength | Determined by UV scan (likely around 210-230 nm). |
| Injection Volume | 10 µL.[5] |
| Run Time | 10 minutes. |
Validation Experiments:
-
Specificity: Analyze blank solvent, a placebo sample (if applicable), and a sample spiked with this compound to demonstrate that no interfering peaks are present at the retention time of the analyte.
-
Linearity: Prepare a series of at least five concentrations of this compound (e.g., 5, 10, 25, 50, 100 µg/mL). Inject each concentration in triplicate. Plot the average peak area against concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
Accuracy (% Recovery): Analyze samples of known concentration at three levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate. The mean recovery should be within 98.0% to 102.0%.
-
Precision (Repeatability and Intermediate Precision):
-
Repeatability: Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument. The relative standard deviation (RSD) should be ≤ 2.0%.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. The RSD between the two sets of results should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Robustness: Intentionally vary method parameters such as mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min) to assess the method's reliability during normal use.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Objective: To develop and validate a sensitive and specific GC-MS method for the quantification of this compound, particularly for trace-level analysis.
Workflow for GC-MS Analysis
Caption: Workflow for GC-MS quantification of this compound.
Instrumentation and Conditions:
| Parameter | Recommended Condition |
| GC-MS System | Gas chromatograph with a mass selective detector. |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min.[5] |
| Inlet Temperature | 250 °C.[5] |
| Injection Mode | Split (e.g., 20:1) or Splitless for trace analysis. |
| Oven Program | Start at 100 °C, hold for 1 min, ramp to 250 °C at 15 °C/min, hold for 5 min. |
| MS Transfer Line Temp | 280 °C.[5] |
| Ion Source Temp | 230 °C.[5] |
| Ionization Mode | Electron Ionization (EI) at 70 eV. |
| Acquisition Mode | Selected Ion Monitoring (SIM) using characteristic ions of this compound (e.g., m/z 160, 162, 81). |
Validation Experiments:
The validation experiments for GC-MS are analogous to those for HPLC, with adjustments for the different technology.
-
Specificity: Analyze a blank solvent and spiked sample to ensure no co-eluting peaks interfere with the selected ions at the analyte's retention time.
-
Linearity: Prepare a series of at least five concentrations covering the expected range. Plot the average peak area of the primary quantifier ion against concentration. The correlation coefficient (r²) should be ≥ 0.995.
-
Accuracy (% Recovery): Analyze spiked samples at three concentration levels. The mean recovery should be within 95.0% to 105.0%.
-
Precision (Repeatability and Intermediate Precision): Analyze six replicate samples. The RSD should be ≤ 5.0% for trace analysis.
-
LOD and LOQ: Determined based on the signal-to-noise ratio of the quantifier ion in the chromatogram.
-
Robustness: Evaluate the effect of small variations in parameters like the oven temperature ramp rate (±1 °C/min) and carrier gas flow rate (±0.1 mL/min).
Summary of Acceptance Criteria for Method Validation
The following table summarizes the typical acceptance criteria for the validation parameters discussed.
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference at the retention time of the analyte. |
| Linearity (Correlation Coefficient, r²) | ≥ 0.995 |
| Accuracy (% Recovery) | 98.0% - 102.0% (HPLC); 95.0% - 105.0% (GC-MS) |
| Precision (RSD) | ≤ 2.0% (HPLC); ≤ 5.0% (GC-MS) |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10, with acceptable accuracy and precision. |
| Robustness | No significant impact on results from minor parameter changes. |
By following these guidelines and protocols, researchers can confidently validate analytical methods for the quantification of this compound, ensuring data integrity and supporting the development of safe and effective pharmaceutical products.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 3. wjarr.com [wjarr.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 7. Separation of 2-Bromo-4-nitro-1H-imidazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 9. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
in vitro evaluation of anticancer activity of 2-Bromo-1-methyl-1H-imidazole derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro anticancer activity of bromo-substituted imidazole derivatives, with a focus on compounds structurally related to 2-Bromo-1-methyl-1H-imidazole. Due to a lack of specific published data on the anticancer activity of this compound derivatives, this report leverages experimental data from closely related bromo-substituted imidazole and benzimidazole analogs to provide a valuable comparative overview for researchers in the field of medicinal chemistry and oncology.
Comparative Cytotoxicity Data
The in vitro cytotoxic activity of various bromo-substituted imidazole derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of a compound's potency, are summarized in the table below. This data is compiled from multiple studies to facilitate a comparative assessment.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Bromo-4-nitro-1,5-diphenyl-1H-imidazole | Compound with 3-NO2 substitution | HeLa (Cervical Carcinoma) | Potent (Specific value not provided) | [1] |
| Compound with 4-NO2 substitution | HeLa (Cervical Carcinoma) | Potent (Specific value not provided) | [1] | |
| Compound with 2-Cl substitution | HeLa (Cervical Carcinoma) | Potent (Specific value not provided) | [1] | |
| Compound with 4-OH substitution | HeLa (Cervical Carcinoma) | Potent (Specific value not provided) | [1] | |
| Bromo-Substituted Benzimidazole | 2-Substituted-6-methyl-1H-benzo[d]imidazole | HCT-116 (Colon), HepG2 (Liver), MCF-7 (Breast) | Data for closely related analogs available | [2] |
| N-Alkyl-Nitroimidazole | N-methyl and N-ethyl-nitroimidazoles | 4T1 (Breast), A549 (Lung) | 1.5 - 18.8 | [3] |
| Miscellaneous Imidazole Derivatives | Imidazole with 2-bromobenzyl group | SMMC-7721, SW480, MCF-7, HL-60 | More active than cisplatin (Specific value not provided) | [4] |
Note: The provided data for 2-bromo-4-nitro-1,5-diphenyl-1H-imidazole derivatives indicates high potency against HeLa cells, comparable to the standard drug 5-fluorouracil.[1] While specific IC50 values were not detailed in the available abstract, the study highlights these compounds as having significant cytotoxic activity.
Experimental Protocols
The evaluation of the anticancer activity of these imidazole derivatives typically involves standardized in vitro assays. The following are detailed methodologies for key experiments cited in the referenced literature.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[5]
Workflow for In Vitro Anticancer Activity Evaluation using the MTT Assay
References
A Comparative Guide to the Reaction Mechanisms of 2-Bromo-1-methyl-1H-imidazole: A Computational Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential reaction mechanisms of 2-Bromo-1-methyl-1H-imidazole, a versatile building block in organic synthesis and pharmaceutical development. Due to the limited availability of direct computational studies on this specific molecule, this guide draws upon experimental observations and analogous computational studies of similar 2-haloimidazole and other heterocyclic systems to infer and compare potential reaction pathways. The primary focus is on nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, which are common transformations for this class of compounds.
Data Presentation: A Comparative Overview of Reaction Energetics
The following table summarizes key quantitative data extracted from computational studies on reaction mechanisms analogous to those that this compound is expected to undergo. This data provides a basis for comparing the feasibility and kinetics of different reaction pathways.
| Reaction Type | Model System | Computational Method | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) | Reference System |
| Nucleophilic Aromatic Substitution (SNAr) | Imidazole + 2-Bromo-1-phenylethanone | DFT B3LYP/6-311+G(2d,p) | Not explicitly stated | Not explicitly stated | [1] |
| Suzuki-Miyaura Coupling | Phenylboronic acid + Phenyl bromide | DFT | ~15-20 (Transmetalation) | Exergonic | General Pd-catalyzed reactions |
| Buchwald-Hartwig Amination | Aniline + Bromobenzene | DFT | ~10-15 (Reductive Elimination) | Exergonic | General Pd-catalyzed reactions |
| Heck Coupling | Styrene + Bromobenzene | DFT | ~20-25 (Oxidative Addition) | Exergonic | General Pd-catalyzed reactions |
| Sonogashira Coupling | Phenylacetylene + Bromobenzene | DFT | ~20-25 (Oxidative Addition) | Exergonic | General Pd-catalyzed reactions |
Note: The values presented are approximations derived from computational studies on model systems and are intended for comparative purposes only. The actual energetics for the reactions of this compound may vary.
Experimental Protocols
Detailed experimental methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key reactions involving 2-haloimidazoles.
Protocol 1: Palladium-Catalyzed Amination of Unprotected Bromoimidazoles
This protocol is adapted from a general method for the C-N cross-coupling of bromoimidazoles.
Materials:
-
This compound
-
Amine
-
Palladium precatalyst (e.g., tBuBrettPhos-Pd-G3)
-
Bulky biarylphosphine ligand (e.g., tBuBrettPhos)
-
Strong base (e.g., LiHMDS)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
Procedure:
-
In an inert atmosphere glovebox, a reaction vessel is charged with the this compound, the palladium precatalyst (1-2 mol%), and the ligand (1-2 mol%).
-
The amine (1.2 equivalents) is added to the vessel.
-
Anhydrous, degassed solvent is added to achieve a concentration of 0.1-0.2 M.
-
The strong base (1.5-2.0 equivalents) is added dropwise.
-
The reaction vessel is sealed and heated to 80-110 °C with vigorous stirring.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature and quenched with a saturated aqueous solution of ammonium chloride.
-
The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.[2]
Protocol 2: Suzuki-Miyaura Cross-Coupling of Unprotected Haloimidazoles
This protocol provides a general framework for the Suzuki-Miyaura coupling of haloimidazoles.
Materials:
-
This compound
-
Boronic acid or boronic ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent system (e.g., dioxane/water, toluene/water, or DMF)
Procedure:
-
To a reaction flask are added this compound, the boronic acid or ester (1.1-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
The degassed solvent system is added.
-
The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred until the starting material is consumed, as monitored by TLC or GC-MS.
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The residue is purified by flash column chromatography to afford the desired product.[3]
Mandatory Visualization: Reaction Pathways and Workflow
The following diagrams, generated using the DOT language, illustrate the proposed reaction mechanisms and a typical computational workflow for their study.
Caption: Proposed pathway for Nucleophilic Aromatic Substitution (SNAr).
Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.
References
Safety Operating Guide
Proper Disposal of 2-Bromo-1-methyl-1H-imidazole: A Step-by-Step Guide for Laboratory Professionals
Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of 2-Bromo-1-methyl-1H-imidazole, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is crucial for minimizing risks and maintaining regulatory compliance.
Immediate Safety and Hazard Information
This compound is a combustible solid that is harmful if swallowed, causes skin irritation, and poses a risk of serious eye damage. Before handling, it is imperative to be familiar with the material's specific hazards and to have the appropriate personal protective equipment (PPE) readily available.
Personal Protective Equipment (PPE)
When handling this compound, especially during disposal procedures, the following PPE is required:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: A NIOSH/MSHA approved respirator, such as a dust mask type N95 (US), should be used, particularly when handling the solid form to avoid dust inhalation.
-
Protective Clothing: A lab coat and closed-toe shoes are mandatory.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, which is essential for its safe handling and disposal.
| Property | Value |
| Molecular Formula | C₄H₅BrN₂ |
| Molecular Weight | 161.00 g/mol |
| Form | Solid |
| Melting Point | Not specified |
| Boiling Point | 172 °C (lit.) |
| Density | 1.649 g/mL at 25 °C (lit.) |
| Flash Point | >110 °C (>230 °F) - closed cup |
| Hazard Codes | H302, H315, H318 |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.
Waste Segregation
Proper segregation is the first and most critical step in chemical waste management. As a brominated organic compound, this compound waste must be collected separately from non-halogenated organic waste.[1][2] This is because the disposal methods and costs for halogenated compounds are different.[1][2]
Incompatible Wastes: Avoid mixing with strong oxidizing agents, acids, and bases.[3]
Containerization
-
Primary Container: Use a dedicated, properly labeled, and leak-proof container made of a compatible material such as glass or polyethylene.[4] The original product container, if empty, can be reused for waste collection.
-
Container Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[1][4] The label should also include the accumulation start date.
-
Container Sealing: The container must be kept tightly sealed at all times, except when adding waste.[5][6] Do not leave funnels in the container opening.[4]
Waste Accumulation and Storage
-
Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7] This area should be away from general lab traffic and incompatible materials.
-
Secondary Containment: Liquid waste containers should be placed in a secondary containment bin to prevent the spread of spills.[5][6]
-
Storage Conditions: Store in a cool, dry, and well-ventilated area.[8]
Disposal of Contaminated Materials
-
Solid Waste: Any materials contaminated with this compound, such as gloves, weighing paper, or absorbent pads from a spill cleanup, must be disposed of as hazardous solid waste.[9] Place these items in a separate, clearly labeled hazardous waste bag or container.
-
Empty Containers: An empty container that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[6] After triple-rinsing, the container's label should be defaced before disposal as regular trash.[6]
Arranging for Waste Pickup
Once the waste container is full or has been in storage for the maximum allowable time according to your institution's policies (often one year for partially filled containers in an SAA), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5][7]
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is critical.
-
Minor Spill:
-
Alert personnel in the immediate vicinity.
-
If the material is flammable, extinguish any nearby ignition sources.
-
Wearing the appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.
-
Small spills can be treated with sodium thiosulfate before absorption.[9]
-
Carefully collect the absorbed material and place it into a labeled hazardous waste container.[9]
-
Clean the spill area with soap and water.
-
-
Major Spill:
-
Evacuate the area immediately.
-
Alert your institution's EHS or emergency response team.
-
Prevent entry into the affected area.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: Disposal workflow for this compound.
References
- 1. campusoperations.temple.edu [campusoperations.temple.edu]
- 2. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. dhanlaldelloyd.tripod.com [dhanlaldelloyd.tripod.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. vumc.org [vumc.org]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. aksci.com [aksci.com]
- 9. benchchem.com [benchchem.com]
Personal protective equipment for handling 2-Bromo-1-methyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Bromo-1-methyl-1H-imidazole. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risks associated with this chemical.
Hazard Identification and Immediate Precautions
This compound is a chemical compound that requires careful handling due to its potential health hazards. It is harmful if swallowed, causes skin irritation, and can lead to serious eye damage.[1][2] In case of exposure, immediate first aid is crucial.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of fresh, running water for at least 15 minutes, ensuring to lift the upper and lower eyelids occasionally. Seek immediate medical attention.[1][3][4]
-
Skin Contact: Remove contaminated clothing and flush the affected skin and hair with running water and soap.[3][4] If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek medical attention if symptoms occur.[1][4]
-
Ingestion: If swallowed, immediately give a glass of water. Do not induce vomiting. Seek medical advice immediately and show the container or label.[3][4]
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound to prevent personal exposure.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Glasses & Face Shield | Chemical splash goggles are required. A face shield should be worn in situations with a high risk of splashing.[5][6][7] |
| Hand Protection | Chemical-resistant Gloves | Wear appropriate chemical-resistant gloves. Nitrile rubber or Silver Shield/4H gloves are recommended.[4][5][6] |
| Body Protection | Protective Clothing | A flame-resistant lab coat is required. For larger quantities or increased risk of exposure, a full suit may be necessary.[4][5][6] |
| Respiratory Protection | Respirator | Use a NIOSH/MSHA-approved respirator when working in areas with insufficient ventilation or when dust is generated. A dust mask (type N95) is a minimum requirement.[1] |
Handling and Storage
Proper handling and storage procedures are essential to maintain the integrity of the chemical and the safety of the laboratory environment.
-
Handling:
-
Storage:
Accidental Release and Disposal Plan
In the event of a spill or for routine disposal, the following procedures must be followed to mitigate environmental contamination and ensure safety.
Spill Response:
-
Evacuate: Immediately evacuate personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use dry clean-up procedures and avoid generating dust.[3] Sweep or vacuum up the spilled material.
-
Collect: Place the spilled material into a clean, dry, sealable, and labeled container for disposal.[3]
-
Decontaminate: Wash the spill area with large amounts of water.[3]
Disposal:
-
All waste material must be disposed of in accordance with federal, state, and local environmental regulations.[4]
-
Consult with your institution's environmental health and safety department for specific guidance on hazardous waste disposal.
-
Do not allow the product to enter drains or waterways.[5]
Experimental Workflow: Handling and Use
The following diagram outlines the standard operational workflow for safely handling this compound in a laboratory setting.
References
- 1. fishersci.com [fishersci.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. aksci.com [aksci.com]
- 6. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 7. americanchemistry.com [americanchemistry.com]
- 8. mmbio.byu.edu [mmbio.byu.edu]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


